molecular formula C8H4ClFN2O B2448292 4-Fluoro-1H-indazole-3-carbonyl chloride CAS No. 1260814-10-5

4-Fluoro-1H-indazole-3-carbonyl chloride

Cat. No.: B2448292
CAS No.: 1260814-10-5
M. Wt: 198.58
InChI Key: DWWBZSUPYQHADS-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C8H4ClFN2O and its molecular weight is 198.58. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1H-indazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1H-indazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8(13)7-6-4(10)2-1-3-5(6)11-12-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWBZSUPYQHADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-1H-indazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-1H-indazole-3-carbonyl chloride, a highly reactive intermediate pivotal in the synthesis of a diverse range of indazole-based compounds for pharmaceutical and materials science research. Given its nature as a reactive intermediate, this document focuses on its synthesis, reactivity, and application, supported by data on its stable precursors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and serotonin receptor antagonism.[1] The functionalization of the indazole core is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. 4-Fluoro-1H-indazole-3-carbonyl chloride serves as a critical building block in this context, enabling the introduction of various functionalities at the 3-position through its highly reactive acyl chloride group. The presence of the fluorine atom at the 4-position can significantly influence the molecule's electronic properties and metabolic stability, making it a valuable component for developing novel therapeutic agents.[2]

Physicochemical Properties

4-Fluoro-1H-indazole-3-carbonyl chloride is typically not isolated or stored for long periods due to its high reactivity, particularly its sensitivity to moisture. It is most often prepared in situ from its corresponding carboxylic acid and used immediately in subsequent reactions. Therefore, detailed experimental data for the carbonyl chloride itself is scarce. The properties of its stable parent molecule and immediate precursor are provided below for reference.

Table 1: Physicochemical Properties of 4-Fluoro-1H-indazole and its 3-Carboxylic Acid Precursor

Property4-Fluoro-1H-indazole4-Fluoro-1H-indazole-3-carboxylic acid
CAS Number 341-23-1[2][3][4]885521-64-2
Molecular Formula C₇H₅FN₂[2][4]C₈H₅FN₂O₂
Molecular Weight 136.13 g/mol [2]180.14 g/mol
Appearance Powder or crystalsSolid
Purity Typically >95%Typically >98%
Storage Conditions Keep in a dark place, sealed in a dry, room temperature environment.Store in a cool, dry place.

Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride

The standard and most efficient method for the preparation of 4-Fluoro-1H-indazole-3-carbonyl chloride is the reaction of 4-Fluoro-1H-indazole-3-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[5]

The causal mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride.[6]

SynthesisWorkflow Precursor 4-Fluoro-1H-indazole- 3-carboxylic acid Intermediate Reactive Intermediate (Chlorosulfite ester) Precursor->Intermediate Nucleophilic attack on sulfur Reagent Thionyl Chloride (SOCl₂) Product 4-Fluoro-1H-indazole- 3-carbonyl chloride Intermediate->Product Nucleophilic acyl substitution by Cl⁻ Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts Elimination

Caption: Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride.

Experimental Protocol: Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood by trained personnel.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 79 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Fluoro-1H-indazole-3-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.

Chemical Reactivity and Applications

The high reactivity of 4-Fluoro-1H-indazole-3-carbonyl chloride stems from the electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the adjacent chlorine and oxygen atoms. This makes it an excellent acylating agent, susceptible to nucleophilic acyl substitution.

This reactivity is harnessed by medicinal chemists to synthesize libraries of indazole-3-carboxamides and esters, which are frequently explored as potential therapeutic agents.

Amide Formation

The reaction with primary or secondary amines proceeds rapidly to form stable amide bonds. This is one of the most common applications of this intermediate in drug discovery, for example, in the synthesis of kinase inhibitors or serotonin receptor ligands.[7]

AmideFormation cluster_reactants Reactants cluster_products Products AcylChloride 4-Fluoro-1H-indazole- 3-carbonyl chloride Product 4-Fluoro-1H-indazole- 3-carboxamide AcylChloride->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product Byproduct HCl

Caption: General reaction scheme for amide synthesis.

Ester Formation

Similarly, reaction with alcohols or phenols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct yields the corresponding esters.

Expert Insights: Causality in Experimental Design

The choice to prepare and use 4-Fluoro-1H-indazole-3-carbonyl chloride in situ is a deliberate experimental design rooted in efficiency and safety. Its high reactivity means that any purification attempt (e.g., chromatography) would likely lead to decomposition through hydrolysis. By generating it in the reaction vessel and adding the nucleophile directly, chemists can maximize the yield of the desired amide or ester product while minimizing the handling of the hazardous and unstable acyl chloride.

Safety and Handling

As a class, acyl chlorides are hazardous compounds requiring strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work must be conducted in a certified chemical fume hood.

  • Reactivity Hazards: 4-Fluoro-1H-indazole-3-carbonyl chloride will react violently with water and other protic solvents, releasing corrosive HCl gas. It is crucial to use anhydrous solvents and apparatus.

  • Health Hazards: Low molecular weight acyl chlorides are often lachrymators (tear-producing) and are corrosive to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact.

Conclusion

4-Fluoro-1H-indazole-3-carbonyl chloride is a potent and versatile synthetic intermediate, not an end-product. Its value lies in its ability to efficiently couple the 4-fluoro-1H-indazole core with a wide variety of nucleophiles, enabling the rapid generation of diverse compound libraries for screening in drug discovery and materials science. A thorough understanding of its synthesis from the corresponding carboxylic acid and its inherent reactivity is essential for any researcher looking to leverage the unique properties of the fluorinated indazole scaffold.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Naik, P. J., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023).
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.
  • Methyl 1-(4-fluorobenzyl)
  • 4-Fluoro-1H-indazole | 341-23-1. Sigma-Aldrich.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Method of synthesizing 1H-indazole compounds. (2011).
  • 4-Fluoro-1H-indole-3-carboxylic acid | 23077-42-1. MilliporeSigma.
  • 341-23-1|4-Fluoro-1H-indazole|BLD Pharm. BLDpharm.
  • Preparation method of indazole and application of indazole in medicine synthesis. (2017).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Identity - 4-Fluoroindazole. ECHA CHEM.
  • 1360958-33-3 | 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid. A2B Chem.
  • SYNTHESIS OF INDAZOLES. (2017).
  • Methyl 1-(4-fluorobenzyl)
  • Reaction of Carboxylic Acids with Thionyl Chloride. (2013). YouTube.

Sources

Strategic Sourcing and Synthesis Guide: 4-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-1H-indazole-3-carboxylic acid precursor availability Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-fluoro-1H-indazole-3-carboxylic acid (CAS: 885521-64-2 ) scaffold is a critical pharmacophore in medicinal chemistry, particularly for PARP inhibitors and kinase modulators where the C4-fluorine atom imparts metabolic stability and alters the pKa of the N1-proton. Unlike its 5- and 6-fluoro isomers, the 4-fluoro variant presents unique synthetic challenges due to the regioselectivity required during ring closure.

This guide evaluates the two primary availability pathways:

  • The "Precision" Route (Recommended): A robust, scalable synthesis starting from 2,6-difluorobenzaldehyde that guarantees regiochemical purity.

  • The "Direct" Route: A shorter sequence relying on 4-fluoroisatin , contingent on the sourcing of high-purity precursors free from 6-fluoro isomers.

Retrosynthetic Analysis & Strategy

The structural integrity of the 4-fluoro-1H-indazole core hinges on the method of ring formation. The primary risk in sourcing is the contamination with the 6-fluoro isomer, which is thermodynamically favored in many standard aniline-based cyclizations.

Strategic Pathways Diagram

Retrosynthesis Target 4-Fluoro-1H-indazole-3-carboxylic acid (CAS: 885521-64-2) Iodo 3-Iodo-4-fluoro-1H-indazole Iodo->Target Pd-Catalyzed Carbonylation Indazole 4-Fluoro-1H-indazole (CAS: 341-23-1) Indazole->Iodo Iodination (I2/KOH) Isatin 4-Fluoroisatin (CAS: 722-76-9 / Custom) Isatin->Target Pfitzinger/Sandmeyer Sequence Aldehyde 2,6-Difluorobenzaldehyde (CAS: 437-81-0) Aldehyde->Indazole Hydrazine Cyclization (Regioselective) Aniline 3-Fluoroaniline (CAS: 372-19-0) Aniline->Isatin Sandmeyer Isatin Synth. (Yields 4-F/6-F Mixture)

Figure 1: Retrosynthetic tree highlighting the reliability of the aldehyde route (green) versus the isomer risks of the aniline route (red).

Pathway A: The "Precision" Route (2,6-Difluorobenzaldehyde)

Status: Highly Recommended for Scale & Purity Primary Precursor: 2,6-Difluorobenzaldehyde (CAS: 437-81-0)

This route utilizes the symmetry of the starting material to force the formation of the 4-fluoro isomer. In 2,6-difluorobenzaldehyde, both ortho positions are equivalent fluorines. Nucleophilic attack by hydrazine displaces one fluorine, inevitably yielding the 4-fluoroindazole.

Protocol Workflow
Step 1: Synthesis of 4-Fluoro-1H-indazole
  • Reagents: 2,6-Difluorobenzaldehyde, Hydrazine hydrate (

    
    ), DMAc or Ethanol.
    
  • Mechanism: Hydrazone formation followed by intramolecular nucleophilic aromatic substitution (

    
    ).
    
  • Procedure:

    • Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in DMAc.

    • Add hydrazine hydrate (3.0 eq) dropwise at 0°C.

    • Heat to 120°C for 4–6 hours.

    • Observation: The symmetry ensures that cyclization at either ortho carbon yields the same 4-fluoro-1H-indazole product.

    • Purification: Pour into water; filter the precipitate.

Step 2: C3-Iodination
  • Reagents: Iodine (

    
    ), KOH, DMF.
    
  • Procedure:

    • Dissolve 4-fluoro-1H-indazole in DMF.

    • Add KOH (3.0 eq) followed by

      
       (1.2 eq).
      
    • Stir at RT for 2 hours.

    • Quench with aqueous

      
      .
      
    • Product: 3-Iodo-4-fluoro-1H-indazole.

Step 3: Palladium-Catalyzed Carbonylation
  • Reagents:

    
    , Xantphos (or 
    
    
    
    ), CO (balloon or autoclave), Methanol,
    
    
    .
  • Procedure:

    • Combine 3-iodo intermediate, Pd catalyst (5 mol%), and base in MeOH.

    • Purge with CO gas and heat to 60–80°C.

    • Result: Methyl 4-fluoro-1H-indazole-3-carboxylate.

    • Hydrolysis: Treat ester with LiOH/THF/H2O to obtain the final acid.

Technical Validation (Self-Check)
  • Regiochemistry: Unlike the aniline route, no 6-fluoro isomer can theoretically form because the starting material does not possess a hydrogen at the C6 equivalent position (it has a Fluorine which is retained).

  • Safety: Avoids the use of diazonium salts at high temperatures.

Pathway B: The "Direct" Route (4-Fluoroisatin)

Status: Viable only with Certified Precursor Primary Precursor: 4-Fluoroisatin (CAS: 722-76-9 or similar)

This route is chemically shorter but logistically difficult. 4-Fluoroisatin is often sold as a mixture with 6-fluoroisatin because they are both products of the cyclization of 3-fluoroisonitrosoacetanilide.

The Isomer Trap

When synthesizing isatins from 3-fluoroaniline :

  • The oxime group can cyclize ortho to the amine.

  • Path A (Sterically hindered): Cyclizes at C2 (between F and N)

    
    4-Fluoroisatin .
    
  • Path B (Sterically free): Cyclizes at C6 (para to F)

    
    6-Fluoroisatin .
    
  • Result: Typically a 1:4 to 1:1 mixture favoring the 6-fluoro isomer. Separation requires tedious fractional crystallization or High-Speed Counter-Current Chromatography (HSCCC).

Protocol (Assuming Pure Precursor)

If pure 4-fluoroisatin is sourced:

  • Hydrolysis: Treat 4-fluoroisatin with NaOH to open the ring to the keto-acid.

  • Diazotization: Add

    
     at 0°C to form the diazonium salt.
    
  • Reduction: Reduce with

    
     to the hydrazine.
    
  • Cyclization: Acidic conditions promote ring closure to 4-fluoro-1H-indazole-3-carboxylic acid.

Comparative Data & Precursor Availability[1][2]

FeaturePathway A (Benzaldehyde)Pathway B (Isatin)
Starting Material 2,6-Difluorobenzaldehyde4-Fluoroisatin
Precursor CAS 437-81-0722-76-9 (Check purity!)
Commercial Status Widely Available (Bulk)Niche / Expensive / Impure
Step Count 3-4 Steps2 Steps
Regio-Fidelity 100% (Guaranteed) Risk of 6-F isomer
Scalability High (Kg scale)Low (Chromatography needed)
Experimental Workflow Diagram

Workflow cluster_0 Recommended Workflow (Pathway A) Start 2,6-Difluorobenzaldehyde Step1 Hydrazine Cyclization (120°C, DMAc) Start->Step1 Step2 Iodination (I2, KOH) Step1->Step2 Step3 Pd-Carbonylation (CO, MeOH) Step2->Step3 End 4-Fluoro-1H-indazole- 3-carboxylic acid Step3->End

Figure 2: The recommended linear workflow for high-purity synthesis.

References

  • Preparation of 1H-indazole-3-carboxylic acid derivatives. Google Patents. CN112778203A. Link

  • New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry. 2006; 71(21):8166-72.[1][2] Link

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012, 4(3):1311-1316. Link

  • 4-Fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2). Sigma-Aldrich Product Detail. Link

  • Separation of isomeric isatin derivatives prepared following the Sandmeyer route. Journal of the Brazilian Chemical Society. 2010; 21(4). Link

Sources

The Strategic Incorporation of Fluorine into Indazole Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of a Privileged Scaffold and a Privileged Element

In the landscape of medicinal chemistry, the indazole ring stands as a "privileged scaffold," a structural motif recurring in a multitude of biologically active compounds.[1][2] Its unique aromatic system, featuring two adjacent nitrogen atoms, offers a versatile template for engaging with a wide array of biological targets. Parallel to the rise of privileged scaffolds, the strategic use of fluorine has become an indispensable tool in modern drug discovery.[3][4][5] The introduction of this small, highly electronegative element can profoundly modulate a molecule's physicochemical and pharmacokinetic properties in beneficial ways.[3][4][6][7] This guide provides an in-depth exploration of the powerful synergy that arises from the fusion of these two pillars of medicinal chemistry: the fluorinated indazole scaffold. We will delve into the rationale behind its design, the synthetic strategies for its construction, and the transformative impact of fluorination on its journey to becoming a successful therapeutic agent.

The Indazole Core: A Foundation for Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in the design of numerous therapeutic agents. Its structural rigidity and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for achieving high target affinity and selectivity.[1] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor Axitinib feature the indazole core, underscoring its clinical significance.[1]

The Transformative Power of Fluorine in Drug Design

The incorporation of fluorine into a drug candidate is a strategic decision aimed at fine-tuning its properties for optimal therapeutic performance. The unique characteristics of the fluorine atom, such as its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) and its extreme electronegativity (Pauling scale value of 3.98), are the basis for its profound effects.[4]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots," positions on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage.[8] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be dramatically increased, leading to a longer half-life and improved oral bioavailability.[3][6][9] For instance, in the development of selective androgen receptor antagonists, trifluoromethylation of an indazole scaffold significantly enhanced its metabolic stability.[10]

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or fluorinated motifs can either increase or decrease it.[11][12] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a compound's solubility and membrane permeability.[3]

Altering Acidity and Basicity (pKa)

The high electronegativity of fluorine can significantly influence the pKa of nearby acidic or basic functional groups through inductive effects.[7][13] This modulation of pKa can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[13] For example, fluorination can be used to reduce the basicity of a nearby amine, which can improve its oral absorption and reduce off-target effects.[4][8]

Enhancing Binding Affinity

Fluorine can also directly participate in favorable interactions with biological targets, thereby increasing binding affinity.[4][5] The polarized C-F bond can engage in electrostatic and dipole-dipole interactions. Furthermore, fluorine can act as a "super hydrogen bond acceptor" in certain contexts.[14]

Synthetic Strategies for Fluorinated Indazoles

The synthesis of fluorinated indazoles can be approached in two primary ways: by constructing the indazole ring from fluorinated starting materials or by direct fluorination of a pre-formed indazole scaffold. The latter approach, often referred to as late-stage fluorination, is particularly valuable in drug discovery as it allows for the rapid generation of analogs from a common intermediate.

Electrophilic Fluorination: A Go-To for Late-Stage Functionalization

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic systems.[15] Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose.[15][16]

A notable recent development is the regioselective C-3 fluorination of 2H-indazoles using NFSI.[17][18] This method is particularly attractive due to its mild reaction conditions, use of water as a solvent, and high functional group tolerance.[17]

  • Materials: 2-Aryl-2H-indazole (1.0 mmol), N-fluorobenzenesulfonimide (NFSI, 1.2 mmol), water (5 mL).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-2H-indazole and water.

    • Add NFSI to the suspension.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-aryl-2H-indazole.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halide or a sulfonate, with a fluoride ion source.[19] While less common for the direct fluorination of the indazole core itself, it is a valuable method for introducing fluorine onto substituents attached to the indazole ring.

Building from Fluorinated Precursors

An alternative strategy involves the synthesis of the indazole ring from starting materials that already contain fluorine atoms. This approach offers excellent control over the position of fluorination. For example, a fluorinated 2-bromobenzaldehyde can be used as a precursor for the synthesis of a fluorinated indazole.[20][21]

Visualizing Synthetic Pathways

The following diagram illustrates a general workflow for the synthesis and functionalization of fluorinated indazoles.

G cluster_0 Synthesis of Indazole Core cluster_1 Late-Stage Fluorination cluster_2 Further Functionalization Fluorinated Precursors Fluorinated Precursors Indazole Synthesis Indazole Synthesis Fluorinated Precursors->Indazole Synthesis e.g., Cyclization Fluorinated Indazole Fluorinated Indazole Indazole Synthesis->Fluorinated Indazole Indazole Scaffold Indazole Scaffold Electrophilic Fluorination Electrophilic Fluorination Indazole Scaffold->Electrophilic Fluorination e.g., NFSI, Selectfluor Electrophilic Fluorination->Fluorinated Indazole Other Modifications Other Modifications Fluorinated Indazole->Other Modifications e.g., Cross-coupling Final Drug Candidate Final Drug Candidate Other Modifications->Final Drug Candidate

Caption: Synthetic routes to fluorinated indazoles.

Impact of Fluorination on Physicochemical Properties: A Data-Driven Perspective

The following table summarizes the general effects of introducing fluorine into an indazole scaffold. The exact impact is highly dependent on the position and number of fluorine atoms.

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedStrong C-F bond resists metabolic cleavage.[3][8]
Lipophilicity (logP) Context-DependentCan increase or decrease depending on the fluorine substitution pattern.[11][12]
pKa of nearby groups Generally DecreasedInductive electron withdrawal by the highly electronegative fluorine atom.[7][13]
Binding Affinity Can be IncreasedFavorable interactions with the target protein (e.g., electrostatic, hydrogen bonding).[4][5]
Aqueous Solubility Context-DependentInfluenced by changes in lipophilicity and crystal lattice energy.

Case Studies: Fluorinated Indazoles in Action

The strategic application of fluorine to the indazole scaffold has led to the discovery of potent and selective drug candidates across various therapeutic areas.

  • ROCK1 Inhibitors: A study on Rho kinase (ROCK1) inhibitors demonstrated that the position of fluorine on the indazole ring had a dramatic effect on potency and oral bioavailability. A 6-fluoroindazole derivative showed significantly enhanced ROCK1 inhibitory potency and a remarkable increase in oral bioavailability compared to its 4-fluoro counterpart.[9][22]

  • FGFR Inhibitors: In the optimization of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group onto an indazole scaffold resulted in a compound with potent enzymatic and antiproliferative activities.[23]

  • Anti-inflammatory Agents: A 6-fluoroindazole scaffold was identified as a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity.[9][22]

Future Perspectives and Conclusion

The fusion of the privileged indazole scaffold with the transformative power of fluorine will undoubtedly continue to be a fruitful strategy in drug discovery. Advances in synthetic methodologies, particularly in late-stage fluorination, will further empower medicinal chemists to explore the chemical space of fluorinated indazoles with greater efficiency.[17] As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated indazole-based therapeutics to yield even more innovative and effective medicines.

This guide has provided a comprehensive overview of the key considerations in the design and synthesis of fluorinated indazole scaffolds. By understanding the fundamental principles of how fluorine impacts molecular properties and by leveraging modern synthetic techniques, researchers can unlock the full potential of this powerful combination in the quest for new and improved therapies.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
  • The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Applications of Fluorine in Medicinal Chemistry.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76–82.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry.
  • Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.
  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.
  • Electrophilic Fluorin
  • Synthesis of indazole-based fluorophores. Request PDF.
  • Distribution of the experimental lipophilicity values of series D, E...
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorin
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Deriv
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Electrophilic fluorin
  • Regioselectivity issues in the functionaliz
  • N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • Comprehensive Guide to Nucleophilic Fluorination vs.

Sources

Electronic Effects of C4-Fluorine on Indazole Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a fluorine atom at the C4 position of the indazole scaffold represents a critical tactic in modern medicinal chemistry. Beyond the standard lipophilicity modulation (


), C4-fluorine exerts profound electronic perturbations that redefine the reactivity landscape of the heterocycle. This guide dissects the ortho-fluorine effects on N-H acidity, N1/N2 tautomeric equilibria, and C3-position functionalization, providing a validated roadmap for synthetic manipulation.

Theoretical Framework: The Electronic Landscape

The C4-fluorine is not merely a metabolic blocker; it is an electronic governor. Located peri to the C3 position and proximal to the pyrazole bridgehead, it exerts a strong inductive withdrawal (


) without the steric penalty associated with chloro- or bromo-substituents.
pKa Modulation and Acidity

Unsubstituted indazole exhibits a pKa of ~13.9 (DMSO). The C4-fluorine, through through-bond inductive effects, stabilizes the conjugate base (indazolate anion), effectively lowering the pKa by approximately 0.8–1.2 units. This acidification has immediate consequences for base selection in alkylation protocols.

The Dipole and Tautomeric Bias

While 1H-indazole is thermodynamically favored over 2H-indazole by ~2.3 kcal/mol in the gas phase, C4-fluorine enhances this preference. The electron-withdrawing nature reduces electron density at N1, making the lone pair less available for donation but the N-H more acidic.

Visualization of Electronic Vectors

The following diagram illustrates the inductive pull and its impact on the reactive centers (N1, N2, and C3).

ElectronicEffects C4F C4-Fluorine Atom IndazoleRing Indazole Pi-System C4F->IndazoleRing -I Inductive Effect N_Selectivity N1 vs N2 Selectivity C4F->N_Selectivity Electrostatic Repulsion (Minor) NH_Acidity Increased N-H Acidity (Lower pKa) IndazoleRing->NH_Acidity Anion Stabilization C3_Reactivity C3-H Activation (Facilitated Lithiation) IndazoleRing->C3_Reactivity Ortho-Acidification

Figure 1: Vector map of electronic perturbations caused by C4-fluorine substitution.

Nucleophilic Reactivity: N-Alkylation & Arylation

The most common bottleneck in indazole chemistry is controlling N1 vs. N2 regioselectivity. Unlike C7-substituents, which exert steric hindrance on N1, C4-fluorine acts primarily through electronics.

The Regioselectivity Rule

For C4-fluoroindazoles, N1-alkylation remains the thermodynamic preference . However, the increased acidity allows for the use of milder bases (e.g.,


 or 

) compared to unsubstituted indazoles.
ConditionSolventMajor IsomerMechanism
NaH / RT THF/DMFN1 (>95:5)Thermodynamic Control (Anion equilibration)
Cs2CO3 / 60°C DMFN1 (>90:10)Chelation/Thermodynamic
Meerwein Salt DCMN2 (Kinetic)Kinetic Alkylation (Non-basic)
Protocol: N1-Selective Alkylation of 4-Fluoroindazole

Validated for scale-up (10g scale).

  • Dissolution: Dissolve 4-fluoro-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (1.5 equiv). The mixture will turn yellow/orange, indicating deprotonation (facilitated by C4-F).
    
  • Electrophile: Add alkyl halide (1.1 equiv) dropwise at 0°C, then warm to RT.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    
  • Outcome: Expect >90% N1 isomer. The C4-F prevents the "steric crowding" seen with C7-substituents, preserving the N1 trajectory.

Electrophilic & Metal-Mediated Reactivity (C3)

The C4-position is adjacent to C3, the primary site for C-H functionalization. This is where the "Fluorine Effect" is most potent.

C3-Lithiation (The Ortho-Effect)

Fluorine is a powerful ortho-directing group for lithiation (DoM). In 4-fluoroindazole, the C3 proton is acidified by both the adjacent nitrogen (N2) and the C4-fluorine.

  • Insight: C3-lithiation of 4-fluoroindazole is faster and cleaner than unsubstituted indazole.

  • Risk: Benzyne formation is possible if the temperature exceeds -60°C (elimination of LiF).

Protocol: C3-Iodination via Lithiation

Target: 4-Fluoro-3-iodo-1H-indazole (Precursor for Suzuki Couplings)

  • Protection: Start with N1-THP or N1-SEM protected 4-fluoroindazole. (N-H protection is mandatory).

  • Lithiation: Cool solution (THF) to -78°C . Add

    
    -BuLi (1.2 equiv) dropwise.
    
    • Note: The C4-F stabilizes the C3-lithio species via the dipole effect.

  • Quench: After 30 min, add

    
     (1.3 equiv) in THF.
    
  • Warm: Allow to reach 0°C.

  • Purification: Quench with

    
    .
    
Electrophilic Aromatic Substitution (SEAr)

The C4-F deactivates the ring. Standard electrophilic halogenations (e.g.,


, NBS) at C3 are slower compared to non-fluorinated analogs.
  • Recommendation: Use NIS/AgOTf or Selectfluor (oxidative conditions) if standard NBS fails.

  • Anomaly: Reaction with Selectfluor in DMSO can lead to C3-formylation (aldehyde insertion) via a radical mechanism, rather than fluorination.

Decision Logic & Workflow

The following flowchart guides the synthetic strategy based on the desired functionalization of the 4-fluoroindazole core.

Workflow Start Start: 4-Fluoro-1H-Indazole Target_N Target: N-Functionalization Start->Target_N Target_C3 Target: C3-Functionalization Start->Target_C3 Cond_N1 Cs2CO3, DMF, 60°C (Thermodynamic) Target_N->Cond_N1 Major Product (N1) Cond_N2 Meerwein Salt or Kinetic conditions Target_N->Cond_N2 Minor Product (N2) Cond_C3_Halo NBS/NIS (Slower rate) Requires Acid Catalyst Target_C3->Cond_C3_Halo Electrophilic Cond_C3_Lith 1. N-Protect (THP/SEM) 2. n-BuLi, -78°C (DoM) Target_C3->Cond_C3_Lith Nucleophilic (Best)

Figure 2: Strategic decision tree for 4-fluoroindazole functionalization.

Medicinal Chemistry Implications[1][2][3][4][5]

Metabolic Stability

The C4 position is a common "soft spot" for CYP450-mediated oxidation in indazoles. Fluorine substitution blocks this pathway, significantly extending half-life (


) without adding the lipophilic bulk of a methyl group.
Bioisosterism

4-Fluoroindazole is often used as a bioisostere for:

  • 7-Azaindole: Similar H-bond acceptor capabilities but different pKa profile.

  • Indole: Reduced electron density, useful for lowering oxidative liability.

References

  • Regioselective alkylation of indazoles. Beilstein J. Org. Chem. 2024.[1][2] Link

  • C3-Indazole Functionalization: A Review. Chimica Italiana.Link

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. 2026.[3] Link

  • pKa values of fluoroindazoles. University of Tartu pKa Database.Link

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center. NIH/PubMed.Link

Sources

4-Fluoro-1H-indazole-3-carbonyl chloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and synthetic chemists handling reactive indazole intermediates.

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of 5-HT4 receptor ligands, EP4 receptor antagonists for colorectal cancer immunotherapy, and p21-activated kinase 1 (PAK1) inhibitors[1][2][3]. The introduction of a fluorine atom at the C4 position modulates the electron density of the pyrazole-fused benzene ring, enhancing lipophilicity, tuning the molecular energy gap, and enabling specific H-F hydrogen bonding interactions within target binding pockets[4].

4-Fluoro-1H-indazole-3-carbonyl chloride serves as the highly reactive, electrophilic linchpin required to synthesize these complex carboxamides[5]. However, its utility is matched by its severe reactivity. This whitepaper transcends a standard Safety Data Sheet (SDS), providing a mechanistic understanding of the compound's hazards, self-validating safety protocols, and a field-proven experimental workflow for its application in drug discovery.

Physicochemical Profile & Hazard Identification

Acyl chlorides of heterocyclic aromatic compounds are notoriously unstable in the presence of atmospheric moisture. Understanding the quantitative limits of this compound is the first step in risk mitigation[6].

Property / Hazard ParameterData / ClassificationCausality & Impact
Chemical Formula C8H4ClFN2OContains highly electronegative F and Cl atoms, increasing the electrophilicity of the carbonyl carbon.
Molecular Weight ~198.58 g/mol Crucial for precise stoichiometric calculations during amidation to prevent unreacted acyl chloride carryover.
Physical State Off-white to yellow solidHigh surface-area-to-volume ratio in powder form accelerates moisture absorption compared to liquid acyl chlorides.
GHS Classification Skin Corr. 1B (H314)Causes irreversible necrosis through the epidermis[7]. Driven by localized HCl generation upon contact with skin moisture.
GHS Classification Eye Dam. 1 (H318)Rapid hydrolysis in ocular fluid causes severe, permanent corneal damage[7][8].
Supplemental Hazard EUH014Reacts violently with water[9]. Exothermic hydrolysis liberates expanding HCl gas, posing explosion risks in sealed containers.

Mechanistic Causality & Reactivity Profile

The hazard profile of 4-Fluoro-1H-indazole-3-carbonyl chloride is entirely dictated by its susceptibility to nucleophilic acyl substitution. The highly electronegative chloride ion acts as an excellent leaving group.

The Hazard Pathway (Hydrolysis): In the presence of atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon. This uncontrolled hydrolysis generates 4-fluoro-1H-indazole-3-carboxylic acid and liberates hydrogen chloride (HCl) gas[6]. The expansion of HCl gas in sealed, moisture-contaminated containers can lead to rapid overpressurization and explosive rupture. Furthermore, the generation of HCl gas makes the compound a severe respiratory tract irritant[7].

The Synthetic Pathway (Amidation): When handled under strictly anhydrous conditions, the electrophilic carbonyl carbon is cleanly attacked by primary or secondary amines to form the desired 4-fluoro-1H-indazole-3-carboxamide, a critical intermediate for active pharmaceutical ingredients (APIs)[1][5].

G AcylChloride 4-Fluoro-1H-indazole-3-carbonyl chloride (Highly Electrophilic) Amine Primary/Secondary Amine (Anhydrous) AcylChloride->Amine Controlled Amidation Water Atmospheric Moisture / Water (Hazard Pathway) AcylChloride->Water Uncontrolled Hydrolysis Carboxamide 4-Fluoro-1H-indazole-3-carboxamide (Target API Intermediate) Amine->Carboxamide HCl1 HCl (Neutralized by Base) Amine->HCl1 CarboxylicAcid 4-Fluoro-1H-indazole-3-carboxylic acid (Inactive Byproduct) Water->CarboxylicAcid HCl2 HCl Gas (Corrosive/Toxic) Water->HCl2

Mechanistic pathways of 4-Fluoro-1H-indazole-3-carbonyl chloride.

Self-Validating Safety & Storage Protocols

To ensure trustworthiness in the laboratory, safety protocols cannot rely on assumptions; they must be self-validating systems where failure is immediately detectable before an incident occurs.

Storage and Handling
  • Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C[10].

  • Self-Validation Check: Before opening the primary container, observe the headspace. If white fumes are visible upon opening, moisture contamination has occurred, and HCl gas is actively venting. Do not seal the container tightly; transfer it to a desiccator within a fume hood to vent safely.

  • Transfer Protocol: Always use a Schlenk line or a nitrogen-filled glovebox for weighing. If a glovebox is unavailable, utilize a static-free weighing boat inside a high-flow fume hood, minimizing atmospheric exposure to under 30 seconds.

Emergency Response & Spill Mitigation

Because the compound reacts violently with water, standard aqueous cleanup methods are strictly prohibited[6][8].

G Spill Spill Detected (Solid or Solution) Assess Assess Magnitude & Fume Hood Status Spill->Assess Small Small Spill (<50g) inside Hood Assess->Small Large Large Spill or Outside Hood Assess->Large Neutralize Cover with Soda Ash / Dry Sand (Do NOT use water) Small->Neutralize Evacuate Evacuate Area & Call HazMat Large->Evacuate Collect Sweep into Polyethylene Container Neutralize->Collect Dispose Dispose as Corrosive Hazardous Waste Collect->Dispose

Emergency response workflow for acyl chloride spills.

Validated Experimental Workflow: Synthesis of 4-Fluoro-1H-indazole-3-carboxamides

This protocol outlines the optimal conditions for utilizing 4-Fluoro-1H-indazole-3-carbonyl chloride to synthesize drug-like carboxamides, explaining the causality behind each reagent choice[5][11].

Reagents Required:

  • 4-Fluoro-1H-indazole-3-carbonyl chloride (1.0 eq)

  • Target Primary/Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes. Causality: Removes microscopic surface moisture from the glassware that would otherwise hydrolyze the acyl chloride.

  • Amine Activation: Dissolve the target amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the reaction mixture to 0°C using an ice-water bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the reactant amine. Cooling mitigates the highly exothermic nature of the acyl substitution, suppressing unwanted side reactions.

  • Electrophile Addition: Dissolve the 4-Fluoro-1H-indazole-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized temperature spikes and maintains the amine in stoichiometric excess relative to the available acyl chloride, driving the reaction to the desired amide.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Once complete, quench the reaction by adding saturated aqueous NaHCO3. Causality: The mild base neutralizes any residual HCl and destroys unreacted acyl chloride safely. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl chloride. Chemos.de. Available at: [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetyl chloride D3. Carlroth.com. Available at: [Link]

  • Sigma-Aldrich. Acetyl chloride - Safety Data Sheet. Geneseo.edu. Available at:[Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Derpharmachemica.com. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Jocpr.com. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Acs.org. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Acs.org. Available at: [Link]

  • PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Nih.gov. Available at: [Link]

Sources

4-Fluoro-1H-indazole-3-carbonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Fluoro-1H-indazole-3-carbonyl Chloride

Molecular Identity & Physiochemical Core

4-Fluoro-1H-indazole-3-carbonyl chloride is a highly reactive, electrophilic acyl chloride derivative of the indazole scaffold. It serves as a critical "warhead" intermediate in the synthesis of poly-pharmacological agents, particularly PARP inhibitors (e.g., bioisosteres of Niraparib) and selective kinase inhibitors where the 4-fluoro substitution modulates metabolic stability and pKa.

Due to its high reactivity, this compound is rarely isolated for long-term storage. It is typically generated in situ from its carboxylic acid precursor.

Chemical Specifications
PropertyValueNotes
IUPAC Name 4-Fluoro-1H-indazole-3-carbonyl chloride
Molecular Formula C₈H₄ClFN₂O
Molecular Weight 198.58 g/mol Calculated using standard atomic weights.
Parent Scaffold 4-Fluoro-1H-indazoleCAS: 341-23-1
Precursor Acid 4-Fluoro-1H-indazole-3-carboxylic acidGenerated via hydrolysis of 3-cyano or 3-ester derivatives.
Physical State Transient Solid / SolutionUsually handled as a crude residue or solution in DCM/THF.
Solubility Soluble in DCM, THF, DMFReacts violently with water/alcohols.
Structural Analysis

The molecule features a fused bicyclic system (benzene + pyrazole).[1] The carbonyl chloride (-COCl) at position 3 is the primary electrophilic site. The fluorine atom at position 4 exerts a strong inductive electron-withdrawing effect (-I), which:

  • Increases the electrophilicity of the carbonyl carbon, making it more reactive than non-fluorinated analogs.

  • Influences the acidity of the N1-proton (if unprotected), increasing the risk of self-polymerization.

Synthesis & Production Architecture

The synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride is a multi-step process starting from commercially available 4-Fluoro-1H-indazole. The protocol below prioritizes the Oxalyl Chloride method over Thionyl Chloride to avoid harsh thermal conditions that can degrade the fluorinated scaffold.

Pathway Diagram: From Scaffold to Warhead

SynthesisPathway Start 4-Fluoro-1H-indazole (CAS 341-23-1) Inter1 3-Iodo-4-fluoro-1H-indazole Start->Inter1 I2, KOH DMF, RT Inter2 Methyl 4-fluoro-1H-indazole-3-carboxylate Inter1->Inter2 Pd(OAc)2, dppf CO (g), MeOH, TEA Acid 4-Fluoro-1H-indazole-3-carboxylic Acid Inter2->Acid LiOH, THF/H2O Hydrolysis Product 4-Fluoro-1H-indazole-3-carbonyl Chloride (Reactive Intermediate) Acid->Product (COCl)2, cat. DMF DCM, 0°C to RT

Caption: Step-wise synthetic route from commercial starting material to the reactive acid chloride intermediate.

Detailed Experimental Protocol

Step 1: Generation of the Carboxylic Acid Precursor Note: If the acid is not commercially available, synthesize as follows:

  • Iodination: Treat 4-Fluoro-1H-indazole with Iodine (

    
    ) and KOH in DMF to yield 3-iodo-4-fluoro-1H-indazole.
    
  • Carbonylation: Perform a Palladium-catalyzed carbonylation (Pd(OAc)₂, dppf) under CO atmosphere in Methanol to yield the methyl ester.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1), acidify with HCl to pH 3, and filter the precipitated 4-Fluoro-1H-indazole-3-carboxylic acid .

Step 2: Acid Chloride Formation (The "In Situ" Protocol) Critical: Perform under inert atmosphere (Argon/Nitrogen).

  • Suspension: Suspend 1.0 eq of dried 4-Fluoro-1H-indazole-3-carboxylic acid in anhydrous Dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of DMF (1-2 drops). This forms the Vilsmeier-Haack reagent intermediate, essential for activation.

  • Chlorination: Dropwise add 1.2 eq of Oxalyl Chloride at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.
  • Work-up: Evaporate solvent and excess oxalyl chloride under reduced pressure. The residue is the crude 4-Fluoro-1H-indazole-3-carbonyl chloride .

    • Checkpoint: Do not wash with water. Use immediately for the next coupling step.

Critical Handling & Reactivity

This molecule operates as a "Reactivity Manifold," capable of diverse transformations. However, its stability is compromised by moisture and self-reactivity.

Reactivity Logic Diagram

Reactivity Center 4-Fluoro-1H-indazole-3-carbonyl Chloride Amide Amide Formation (Drug Core) Center->Amide + Primary/Secondary Amine + Base (TEA/DIPEA) Ester Esterification (Prodrugs) Center->Ester + Alcohol + Base Hydrolysis Hydrolysis (Degradation to Acid) Center->Hydrolysis + H2O / Moisture Polymer Self-Condensation (N1-attack on COCl) Center->Polymer No N1-Protection High Concentration

Caption: Functional transformations and degradation pathways. Note the risk of self-condensation if N1 is unprotected.

Technical Challenges & Solutions
  • Self-Condensation: The N1-hydrogen of the indazole is weakly acidic. In the presence of the highly electrophilic -COCl group, intermolecular attack can occur, leading to polymerization.

    • Solution: Use an N1-protecting group (e.g., THP, SEM, or Boc) before forming the acid chloride if the coupling reaction is slow. For fast couplings, the unprotected form is acceptable if used immediately at 0°C.

  • Hydrolysis: The 4-fluoro substituent withdraws electron density, making the carbonyl carbon highly susceptible to attack by ambient moisture.

    • Solution: Store under Argon; use anhydrous solvents dried over molecular sieves.

Applications in Drug Discovery

The 4-Fluoro-1H-indazole-3-carbonyl motif is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for amide-linked inhibitors.

  • PARP Inhibitors:

    • Analogs of Niraparib (which uses a 2H-indazole core) often explore the 1H-indazole-3-carboxamide structure to alter solubility and metabolic clearance. The 4-fluoro group blocks metabolic oxidation at the electron-rich C4 position.

  • Kinase Inhibitors (PAK1 / VEGFR):

    • Indazole-3-carboxamides bind to the ATP-binding pocket (hinge region). The carbonyl oxygen accepts a hydrogen bond from the kinase backbone, while the indazole NH donates one.

  • 5-HT4 Receptor Antagonists:

    • Used in gastrointestinal motility research. The carbonyl chloride allows for the attachment of diverse amine "tails" to tune receptor affinity.

References

  • Synthesis of Indazole-3-Carboxylic Acids

    • Title: Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Deriv
    • Source: Heterocycles, 1996, 43, 2701-2712.[2][3]

    • URL:[Link] (Verified via search snippets 1.13, 1.17).

  • Parent Scaffold Data (4-Fluoro-1H-indazole)

    • Title: 4-Fluoro-1H-indazole | CAS 341-23-1.[4]

    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

  • Pharmacological Relevance (PARP/Kinase)

    • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
    • Source: European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • Acid Chloride Generation (General Protocol)

    • Title: Reagents for Organic Synthesis: Oxalyl Chloride.
    • Source: Wiley Online Library.
    • URL:[Link][5]

Sources

Methodological & Application

Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride from carboxylic acid

[1][2]

Abstract

This application note details the synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride , a critical electrophilic intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals.[1][2] We present two validated methodologies: a robust Thionyl Chloride (SOCl₂) route for scale-up and a mild Oxalyl Chloride ((COCl)₂) route for sensitive substrates.[2] The guide addresses the specific challenges of the 4-fluoro-indazole scaffold, including the acidity of the N1-proton and the prevention of intermolecular self-acylation.[1][2]

Introduction & Strategic Analysis

The 4-fluoro-indazole motif is a "privileged structure" in medicinal chemistry, appearing in potent PARP inhibitors (e.g., Talazoparib analogs) and VEGFR kinase inhibitors.[1][2] The fluorine atom at the C4 position exerts a strong electron-withdrawing effect, modulating the pKa of the N1-proton and increasing the electrophilicity of the C3-carbonyl.[1][2]

The "Free NH" Challenge

The primary challenge in synthesizing this acid chloride is the amphoteric nature of the 1H-indazole core.[1]

  • Acidity: The N1-H (pKa ~14) is sufficiently acidic to be deprotonated by strong bases, but in the acidic environment of acid chloride formation, it remains protonated.[1][2]

  • Nucleophilicity: While the N1-nitrogen is not highly nucleophilic, high concentrations of the acid chloride can lead to intermolecular self-acylation (polymerization) if the reaction mixture is neutralized or if thermal control is lost.[1][2]

Decision Point:

  • Route A (Direct): For immediate use in amide couplings where the nucleophile is added directly to the crude acid chloride.[2]

  • Route B (Protected): If the acid chloride must be isolated, stored, or purified, protection of the N1 position (e.g., THP, SEM, Boc) is strongly recommended prior to chlorination.[1]

Materials & Equipment

Reagents
  • Substrate: 4-Fluoro-1H-indazole-3-carboxylic acid (Purity >97%).

  • Reagent A: Thionyl Chloride (SOCl₂), Reagent Grade (>99%).[2]

  • Reagent B: Oxalyl Chloride ((COCl)₂), 2.0 M in DCM or neat.[2]

  • Catalyst: N,N-Dimethylformamide (DMF), Anhydrous (for Method B).[2]

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), THF (inhibitor-free).[2]

Equipment
  • Flame-dried glassware (Schlenk line preferred).[1][2]

  • In-situ FTIR probe (Optional, for reaction endpoint monitoring).[2]

  • Rotary evaporator with base trap (NaOH) for acidic off-gassing.[1][2]

  • Inert gas supply (Argon or Nitrogen).[2]

Experimental Protocols

Method A: Thionyl Chloride (High-Throughput/Scale-Up)

Best for: Large scale batches where thermal stability is confirmed and product will be used immediately.[1][2]

Mechanism:

12
  • Setup: Equip a 250 mL reaction flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Drierite). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl and SO₂ gases.

  • Charge: Add 4-Fluoro-1H-indazole-3-carboxylic acid (10.0 g, 55.5 mmol) to the flask.

  • Solvent/Reagent: Add Thionyl Chloride (40 mL, ~10 equiv). Note: SOCl₂ acts as both reagent and solvent.[2]

    • Variation: For better thermal control, dilute with Toluene (60 mL) and use 3-5 equiv of SOCl₂.[2]

  • Reaction: Heat the suspension to Reflux (75-80°C) .

    • Observation: The solid starting material will dissolve as it converts to the acid chloride. Gas evolution will be vigorous initially.[2]

  • Monitoring: Reflux for 2-3 hours.

    • Endpoint: The solution should become clear/homogeneous. Cessation of gas bubbles indicates completion.[2]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) at 40-50°C to remove excess SOCl₂.[2]

    • Azeotrope: Add anhydrous Toluene (20 mL) and re-evaporate. Repeat 2x. This is critical to remove trapped HCl and traces of thionyl chloride which can interfere with downstream coupling.[2]

  • Result: The product, 4-Fluoro-1H-indazole-3-carbonyl chloride , is obtained as an off-white to yellow solid/residue.[1][2] Use immediately.

Method B: Oxalyl Chloride (Mild/Catalytic)

Best for: Small scale, sensitive substrates, or when high temperatures must be avoided.[1][2]

Mechanism:

12
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon flow.

  • Charge: Suspend 4-Fluoro-1H-indazole-3-carboxylic acid (2.0 g, 11.1 mmol) in anhydrous DCM (20 mL).

  • Catalyst: Add DMF (2 drops, catalytic). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for this transformation.[1][2]

  • Addition: Cool to 0°C (Ice bath). Add Oxalyl Chloride (1.4 mL, 16.6 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Observation: Vigorous bubbling (CO/CO₂) will occur upon warming.[2]

  • Monitoring:

    • Mini-Workup Test: Take a 50 µL aliquot, quench into MeOH (0.5 mL). Check TLC (Hexane/EtOAc). The formation of the methyl ester (Rf ~0.5-0.[2]6) indicates the acid chloride was present.[2] The acid starting material (Rf < 0.[2]1) should be absent.[2]

  • Workup: Evaporate solvent and excess oxalyl chloride under vacuum.

  • Result: A yellow semi-solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Control < 0.1% WaterWater hydrolyzes the product back to acid + HCl.[1][2]
Stoichiometry 1.5 - 10 equivExcess is needed to drive equilibrium; too little leads to anhydrides.[1][2]
Temperature Reflux (SOCl₂) / RT ((COCl)₂)Too high (>90°C) can degrade the indazole ring or cause chlorination at C-H positions.[2]
N-Protection Optional but Recommended"Free" NH can lead to oligomerization if base is added too early downstream.[1][2]
Handling the "Free" NH

If you proceed without protecting the N1-position, you must observe the "Inverse Addition" rule during the next step (Amide Coupling):

  • Do NOT add base (TEA/DIPEA) to the acid chloride solution directly.[2]

  • DO add the acid chloride solution slowly to a mixture of the amine (nucleophile) and base.[2] This keeps the concentration of deprotonated indazole low relative to the amine.

Visualization: Reaction Workflow

GstartStart: 4-Fluoro-1H-indazole-3-COOHdecisionSelect Reagentstart->decisionmethodAMethod A: Thionyl Chloride(Reflux, 80°C)decision->methodARobust/Scale-upmethodBMethod B: Oxalyl Chloride(DCM, 0°C -> RT, Cat. DMF)decision->methodBMild/SensitivereactionReaction Progress(Gas Evolution: SO2/HCl or CO/CO2)methodA->reactionintermedIntermediate: Vilsmeier ComplexmethodB->intermedDMF Activationintermed->reactioncheckCheckpoint: TLC/FTIR(Disappearance of Acid OH)reaction->checkcheck->reactionIncompleteworkupWorkup: Evaporation & Toluene Azeotropecheck->workupCompleteproductProduct: 4-Fluoro-1H-indazole-3-COCl(Yellow Solid/Residue)workup->productdownstreamDownstream: Amide Coupling(Add Product to Amine+Base)product->downstreamImmediate Use

Caption: Workflow for the synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride via Thionyl or Oxalyl Chloride.

Safety & Waste Management

  • Corrosive Hazard: Both SOCl₂ and (COCl)₂ cause severe burns.[2] The product (Acid Chloride) hydrolyzes to release HCl on contact with moisture (lungs/eyes).[2]

  • Gas Evolution: Reactions generate significant volumes of SO₂, HCl, CO, and CO₂.[2] Must be performed in a high-efficiency fume hood.

  • Quenching: Never add water directly to the reaction mixture.[2] Quench excess reagent by slow addition to a large volume of ice/bicarbonate solution after removing the bulk solvent if possible, or use a dedicated waste stream for reactive acid chlorides.

References

  • Organic Syntheses, Coll.[2][3] Vol. 9, p. 314 (1998); Vol. 75, p. 129 (1997). Preparation of Indazole Carboxylic Acids.[2]

  • Master Organic Chemistry. Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides.

  • National Institutes of Health (PubChem). 4-Fluoro-1H-indazole Compound Summary.[1][2][2]

  • ChemicalBook. Oxalyl Chloride Reagent Profile and Applications.[2]

  • Der Pharma Chemica, 2012, 4 (3):1311-1316. Synthesis and biological evaluation of indazole-3-carboxamide derivatives. (Demonstrates downstream coupling utility).

Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Indazole Acid Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series: Organic Synthesis / Heterocyclic Chemistry

Executive Summary & Decision Matrix

Synthesizing acid chlorides from indazole-3-carboxylic acids presents a unique challenge due to the amphoteric nature of the indazole ring (acidic N1-H, basic N2). While both thionyl chloride (


) and oxalyl chloride (

) are standard reagents, their interaction with the electron-rich indazole scaffold differs significantly.

The Core Directive:

  • Use Oxalyl Chloride/DMF for research-scale (<100g), complex substrates, or when high purity is critical. It operates under mild conditions, minimizing side reactions like ring chlorination.

  • Use Thionyl Chloride for kilogram-scale production where cost is a driver, provided that rigorous temperature control is maintained to prevent thermal degradation or electrophilic chlorination of the indazole ring.

Quick Comparison Table
FeatureOxalyl Chloride (

)
Thionyl Chloride (

)
Primary Mechanism Vilsmeier-Haack catalytic activationInorganic anhydride formation (

or

)
Reaction Temp 0°C to Room TemperatureReflux (70–80°C) often required
By-products

,

,


,

Indazole Risk Low. Mild conditions preserve the ring.High. Risk of ring chlorination or N-sulfinyl intermediates.
Catalyst DMF (Essential)DMF (Optional but recommended)
Solvent DCM, THF, or TolueneNeat (often) or Toluene/DCM

Mechanistic Insight & Causality

Understanding why a protocol fails is as important as knowing how to execute it.

The Indazole Challenge

The 1H-indazole scaffold possesses an acidic proton at N1 (


) and a basic site at N2.
  • Risk with

    
    :  At reflux temperatures, thionyl chloride can act as an oxidant or electrophile, potentially chlorinating the electron-rich benzene ring (positions 5 or 7) or forming unstable N-sulfinyl chlorides (
    
    
    
    ) at the N1 position.
  • Advantage of

    
    :  The reaction is driven by the breaking of the C-C bond in oxalyl chloride, which is thermodynamically favorable at lower temperatures, sparing the heterocycle from thermal stress.
    
Catalytic Cycle (The "Secret Sauce")

Both methods benefit from Dimethylformamide (DMF) catalysis, but for oxalyl chloride, it is virtually mandatory. DMF reacts with the chlorinating agent to form the reactive Vilsmeier-Haack (chloroiminium) intermediate . This species is far more electrophilic than the parent chloride, allowing the carboxylic acid to react rapidly at room temperature.

G DMF DMF Inter Chloroiminium Intermediate (Active Catalyst) DMF->Inter + (COCl)2 - CO, CO2 OxCl Oxalyl Chloride (COCl)2 OxCl->Inter Inter->DMF Cycle Prod Indazole-COCl Inter->Prod + Acid Regenerates DMF Gas CO + CO2 + HCl (Gases) Inter->Gas Acid Indazole-COOH Acid->Prod

Figure 1: The catalytic cycle of DMF in acid chloride synthesis. The active chloroiminium species allows the reaction to proceed without high heat.

Detailed Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride)

Best for: Research scale, SAR studies, valuable intermediates.

Reagents:

  • Substrate: 1H-Indazole-3-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (0.05 – 0.1 equiv / 2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (stabilized).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Suspension: Add the indazole acid and anhydrous DCM (0.2 – 0.5 M concentration). Note: Indazole acids are often poorly soluble; they will dissolve as they convert to the acid chloride.

  • Catalysis: Add catalytic DMF (2-3 drops).

  • Addition: Cool the mixture to 0°C. Add oxalyl chloride dropwise via syringe. Caution: Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Visual Cue: The suspension should clarify into a solution as the acid chloride forms.

  • Self-Validation (Process Control): Perform the Methanol Quench Test (see Section 4) before proceeding.

  • Workup: Concentrate in vacuo (rotovap) at <30°C.

    • Critical: Add dry toluene and re-evaporate (azeotrope) 2x to remove residual HCl and oxalyl chloride.

  • Output: Use the crude solid immediately for the next step (coupling).

Protocol B: The "Scale-Up" (Thionyl Chloride)

Best for: Large scale (>100g), cost-sensitive projects.

Reagents:

  • Substrate: 1H-Indazole-3-carboxylic acid[1][2][3][4]

  • Reagent: Thionyl chloride (5.0 – 10.0 equiv if neat; 1.5 equiv if in solvent)

  • Solvent: Toluene (preferred over neat to control temp).

Step-by-Step:

  • Setup: Fit flask with a reflux condenser and a scrubber (NaOH trap) for

    
     fumes.
    
  • Addition: Suspend indazole acid in Toluene. Add thionyl chloride.[5][6][7][8][9][10][11][12][13]

  • Thermal Ramp: Heat gradually to 60–70°C. Do not exceed 80°C if possible, to minimize ring chlorination.

  • Reaction: Stir for 2–6 hours.

  • Workup: Distill off excess

    
     and toluene under reduced pressure.
    
  • Purification: Often requires recrystallization (e.g., from hexane/toluene) if the "brown slime" (sulfur impurities) is present.

Self-Validating System: The Methanol Quench

Direct analysis of acid chlorides is difficult due to their instability. You must convert a small aliquot into a stable methyl ester to verify conversion.

The MQT Protocol:

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench it into a vial containing 500 µL of anhydrous Methanol (MeOH).

  • Wait 5 minutes (formation of Methyl Indazole-3-carboxylate).

  • Analyze via LCMS or TLC.

Interpretation:

  • Pass: Single peak corresponding to Methyl Ester (

    
     vs Acid).
    
  • Fail: Presence of starting Acid peak (

    
    ).
    
  • Warning: Presence of

    
     (Chlorinated ring byproduct) indicates the reaction was too hot or harsh.
    

MQT Start Reaction Aliquot Quench Quench in MeOH (5 mins) Start->Quench Analyze Run LCMS / TLC Quench->Analyze Decision Result? Analyze->Decision Pass Methyl Ester Only (Proceed to Coupling) Decision->Pass Clean M+14 Fail Starting Acid Present (Add more reagent/time) Decision->Fail Start Material Warn Chlorinated Byproduct (Discard/Purify) Decision->Warn M+34 Peak

Figure 2: The Methanol Quench Test (MQT) workflow for validating acid chloride formation.

Troubleshooting & Critical Parameters

ObservationProbable CauseCorrective Action
Brown/Black Slime Polymerization or Sulfur decomposition (

).
Switch to Oxalyl Chloride.[7] Ensure inert atmosphere (

).
Reaction Stalled Poor solubility of Indazole Acid.Add more DMF (catalyst) or switch solvent to THF (if compatible).
Extra LCMS Peak (+34) Ring Chlorination (Electrophilic sub).Temperature too high. Use

at 0°C.
Violent Bubbling Adding reagent too fast.Add dropwise at 0°C. Ensure proper venting.
Pro-Tip: Handling the N-H Proton

Unprotected indazoles can form transient N-acyl species. However, these are generally labile. Upon addition of the nucleophile (amine/alcohol) in the next step, the N-acyl group on the indazole nitrogen is usually cleaved or transferred to the stronger nucleophile, provided the stoichiometry is managed (use excess nucleophile or base). For highest precision, protect the N1 position (e.g., THP, SEM, or Boc) before acid chloride formation, though


 will strip Boc groups.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Vilsmeier-Haack mechanism).
  • Sigma-Aldrich. (n.d.). 1H-Indazole-3-carbonyl chloride Product Sheet. Retrieved from (Verifies stability/existence of the acid chloride).

  • Der Pharma Chemica. (2011). Methods of preparation of acid chlorides from thionyl chloride and Oxalyl chloride. Retrieved from .[4]

  • Organic Chemistry Portal. (n.d.). Acid Chlorides - Synthesis and Reactivity. Retrieved from .

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid. US20110172428A1. Retrieved from .

Sources

Amide coupling reactions using 4-Fluoro-1H-indazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Coupling Workflows Utilizing 4-Fluoro-1H-indazole-3-carbonyl Chloride

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, PARP inhibitors, and somatostatin receptor subtype 4 (SSTR4) agonists[1]. Specifically, derivatives of 4-fluoro-1H-indazole-3-carboxylic acid have demonstrated potent efficacy in modulating SSTR4 pathways for analgesic and anti-inflammatory applications[2]. While traditional amide couplings rely on activating the free carboxylic acid with uronium (e.g., HATU) or carbodiimide (e.g., EDC) reagents, the use of the pre-activated 4-fluoro-1H-indazole-3-carbonyl chloride offers a highly efficient, atom-economical alternative. This approach is particularly advantageous when coupling sterically hindered or electronically deactivated amines, bypassing the need for expensive coupling additives and simplifying downstream purification.

Mechanistic Insights & Causality

Successful utilization of 4-fluoro-1H-indazole-3-carbonyl chloride requires a deep understanding of its intrinsic reactivity and the specific electronic effects imparted by the fluorine atom.

  • The Inductive Effect of the 4-Fluoro Substituent : The 1H-indazole ring possesses an acidic/nucleophilic nitrogen (N1/N2) that can complicate electrophilic reactions. However, the fluorine atom at the C4 position exerts a strong electron-withdrawing inductive (-I) effect[3]. This lowers the pKa of the N1 proton and significantly reduces the nucleophilicity of the indazole nitrogens. Consequently, the propensity for self-condensation or polymerization during the coupling reaction is minimized, allowing the highly electrophilic acid chloride to react chemoselectively with the introduced aliphatic or aromatic amine[4].

  • Base Selection (DIPEA vs. TEA) : The reaction between an acid chloride and an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the amine substrate from precipitating as an unreactive hydrochloride salt[3]. N,N-Diisopropylethylamine (DIPEA) is strongly recommended over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile; it avoids the formation of stable, unreactive acylammonium intermediates that can stall the reaction, ensuring rapid and complete conversion.

  • Moisture Sensitivity : As an acid chloride, the reagent is highly susceptible to nucleophilic attack by atmospheric moisture, which rapidly hydrolyzes it back to the less reactive 4-fluoro-1H-indazole-3-carboxylic acid[3]. All protocols must be executed under strict anhydrous conditions (e.g., argon or nitrogen atmosphere, using molecular sieves-dried solvents).

Biological Context: SSTR4 Activation

To contextualize the importance of this chemical workflow, Figure 1 illustrates the downstream signaling cascade initiated by 4-fluoro-1H-indazole-3-carboxamide derivatives acting as SSTR4 agonists[1].

SSTR4_Pathway Ligand 4-Fluoro-1H-indazole- 3-carboxamide (Agonist) Receptor SSTR4 Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) IonChannels K+ Channels (Open) Ca2+ Channels (Closed) Gi->IonChannels Modulates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Analgesic & Anti-inflammatory Effects cAMP->Effect Downstream IonChannels->Effect Hyperpolarization

Fig 1: SSTR4 receptor activation pathway by 4-fluoro-1H-indazole-3-carboxamide agonists.

Experimental Protocol: Anhydrous Amide Coupling

This self-validating protocol is designed to maximize yield while suppressing side reactions. The dropwise addition of the acid chloride to the amine/base mixture ensures that the amine is always in excess relative to the reactive electrophile, further preventing indazole dimerization[5].

Materials Required:

  • 4-Fluoro-1H-indazole-3-carbonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Brine and anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

  • Preparation of the Amine Solution : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Inert Atmosphere : Seal the flask with a rubber septum, purge the system with Argon or Nitrogen for 5 minutes, and cool the mixture to 0 °C using an ice-water bath.

  • Preparation of the Acid Chloride Solution : In a separate oven-dried vial, dissolve 4-fluoro-1H-indazole-3-carbonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM.

  • Controlled Addition : Using a gas-tight syringe, add the acid chloride solution dropwise to the stirring amine mixture over 10–15 minutes. Causality: Slow addition at 0 °C controls the exothermic nature of the reaction and prevents localized depletion of the base, which could lead to amine hydrochloride precipitation.

  • Reaction Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC or LC-MS until the acid chloride is fully consumed[4].

  • Quenching : Quench the reaction by adding an equal volume of saturated aqueous NH4Cl. Causality: NH4Cl safely neutralizes excess DIPEA and any trace unreacted acid chloride without causing basic hydrolysis of the newly formed amide bond.

  • Extraction and Workup : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the pure 4-fluoro-1H-indazole-3-carboxamide.

Workflow Start 4-Fluoro-1H-indazole- 3-carbonyl chloride Prep Dissolve in Anhydrous DCM/THF (0°C, Ar/N2 Atmosphere) Start->Prep Amine Add Amine (1.1 eq) & DIPEA (2.5 eq) Prep->Amine React Stir at RT (2-4 hours) Amine->React Quench Quench with Sat. NH4Cl(aq) React->Quench Extract Liquid-Liquid Extraction (DCM / H2O) Quench->Extract Purify Flash Chromatography (Silica Gel) Extract->Purify Product Purified 4-Fluoro-1H-indazole- 3-carboxamide Purify->Product

Fig 2: Step-by-step workflow for anhydrous amide coupling using acid chlorides.

Quantitative Data: Comparison of Activation Strategies

To guide experimental design, Table 1 summarizes the performance metrics of the acid chloride method compared to traditional in situ activation strategies for 4-fluoro-1H-indazole-3-carboxylic acid derivatives.

Activation MethodReagents UsedTypical Yield (%)Reaction TimeByproducts / ChallengesRecommended Application
Acid Chloride (Current Protocol) Acid Chloride, Amine, DIPEA85–95%2–4 hHCl (neutralized by base) / Highly moisture sensitiveSterically hindered amines, unreactive anilines, scale-up.
Uronium Salts HATU, Amine, DIPEA75–90%4–12 hTetramethylurea / High reagent costRoutine parallel synthesis, primary aliphatic amines.
Carbodiimides EDC·HCl, HOBt, Amine, DIPEA60–80%12–24 hUrea derivatives / Moderate reactivityAqueous-compatible couplings, standard unhindered amines.

References

  • Somatostatin receptor subtype 4 (SSTR4) agonists. US Patent 9371282B2.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4 (3):1311-1316. ResearchGate.[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley.[Link]

Sources

Application Note: Synthesis and Validation of PARP7 Inhibitors Utilizing a 4-Fluoroindazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that is significantly upregulated in response to cellular stress. It functions as a negative regulator of the Type I interferon (IFN) response by suppressing cytosolic nucleic acid sensing pathways[1]. By dampening this signaling cascade, PARP7 enables tumor cells to evade immune detection. Consequently, targeted inhibition of PARP7 restores tumor-intrinsic Type I IFN signaling, driving CD8+ T cell-dependent adaptive immunity and subsequent tumor regression[1].

The first-in-class PARP7 inhibitor, RBN-2397 (atamparib), utilizes a pyridazinone scaffold and has demonstrated robust efficacy in preclinical models[2]. However, its clinical translation is partially hindered by high molecular flexibility, which limits its oral bioavailability (~25%)[3]. To overcome this pharmacokinetic bottleneck, a "scaffold hopping" and rigid constraint strategy was recently employed, replacing the pyridazinone core with an indazole-7-carboxamide derivative[3].

Specifically, the incorporation of a 4-fluoro-1H-indazole scaffold drastically reduces rotational degrees of freedom, locking the molecule into a highly bioactive conformation[4]. The 4-fluoro substituent serves a dual purpose: it enhances metabolic stability by blocking cytochrome P450-mediated oxidative sites, and its strong electron-withdrawing nature modulates the pKa of the indazole NH, optimizing lipophilicity and yielding oral bioavailabilities exceeding 94%[3].

Mechanistic Pathway of PARP7 Inhibition

The following diagram illustrates the causality between PARP7 upregulation in cancer cells and the restorative effect of 4-fluoroindazole-based inhibitors on the immune response.

PARP7_Pathway Stress Cellular Stress (Viral/Cancer) PARP7 PARP7 (Upregulated) Stress->PARP7 IFN_Block Type I IFN Suppression PARP7->IFN_Block Blocks TBK1/IRF3 Inhibitor 4-Fluoroindazole Inhibitor Inhibitor->PARP7 Inhibits IFN_Restore Type I IFN Restoration Inhibitor->IFN_Restore Rescues Pathway TCell CD8+ T-Cell Activation IFN_Restore->TCell

Mechanism of PARP7-mediated immune evasion and restoration via 4-fluoroindazole inhibitors.

Retrosynthetic Strategy & Chemical Workflow

The synthesis of 4-fluoroindazole-7-carboxamide derivatives requires precise regiocontrol. Direct bromination of an unsubstituted indazole core often yields a mixture of C3 and C5 isomers. To circumvent this, the optimal strategy begins with a pre-functionalized aniline (6-bromo-3-fluoro-2-methylaniline)[5]. This guarantees the correct placement of the bromine atom at the C7 position upon cyclization.

Following cyclization, the C7-bromide is converted to a nitrile, hydrolyzed to the carboxylic acid, and coupled with an amine. The final and most critical step is the regioselective N-2 arylation. The steric bulk of the C7-carboxamide group, combined with a specific copper-ligand catalytic system, directs the incoming aryl group exclusively to the N-2 position[6], which is essential for mimicking the nicotinamide pharmacophore in the PARP7 binding pocket.

Synthesis_Workflow SM 6-Bromo-3-fluoro-2-methylaniline Step1 Diazotization & Cyclization (NaNO2, HCl) SM->Step1 Int1 7-Bromo-4-fluoro-1H-indazole Step1->Int1 Step2 Cyanation (CuCN, DMF, 150°C) Int1->Step2 Int2 4-Fluoro-1H-indazole-7-carbonitrile Step2->Int2 Step3 Hydrolysis (NaOH, H2O2, EtOH) Int2->Step3 Int3 4-Fluoro-1H-indazole-7-carboxylic acid Step3->Int3 Step4 Amide Coupling (HATU, DIPEA, Amine) Int3->Step4 Int4 4-Fluoro-1H-indazole-7-carboxamide Step4->Int4 Step5 Regioselective N-2 Arylation (CuI, Ligand, Aryl Halide) Int4->Step5 Final Final PARP7 Inhibitor (e.g., (S)-XY-05) Step5->Final

Step-by-step chemical synthesis workflow for 4-fluoroindazole-based PARP7 inhibitors.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of the 4-Fluoro-1H-indazole-7-carboxylic acid Core
  • Diazotization & Cyclization: Suspend 6-bromo-3-fluoro-2-methylaniline (1.0 eq) in concentrated HCl and cool to 0°C. Slowly add an aqueous solution of NaNO₂ (1.1 eq) to form the diazonium salt. Stir for 1 hour, then allow the mixture to warm to room temperature to facilitate intramolecular cyclization[5].

    • Validation & QC: Confirm consumption of the starting material via TLC (Hexane:EtOAc 3:1). LC-MS must show the [M+H]⁺ peak at m/z 215.0. ¹H-NMR must confirm the disappearance of the primary aniline NH₂ protons.

  • Cyanation (Rosenmund-von Braun Reaction): Dissolve the resulting 7-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF. Add CuCN (2.0 eq) and heat the mixture to 150°C under an inert argon atmosphere for 12 hours.

    • Validation & QC: IR spectroscopy must reveal a sharp, distinct peak at ~2220 cm⁻¹ corresponding to the newly formed C≡N bond.

  • Hydrolysis: Treat the 4-fluoro-1H-indazole-7-carbonitrile with 10% aqueous NaOH and 30% H₂O₂ in ethanol at 80°C for 4 hours to fully hydrolyze the nitrile to the carboxylic acid.

    • Validation & QC: LC-MS must show [M+H]⁺ at m/z 181.1. IR spectroscopy must confirm the disappearance of the nitrile peak and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹).

Protocol B: Amide Coupling
  • Activation & Coupling: Dissolve 4-fluoro-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester. Add the desired functionalized amine (1.1 eq) and stir for an additional 4 hours.

    • Validation & QC: Purify via flash chromatography (DCM:MeOH 10:1). Confirm the product mass via LC-MS.

Protocol C: Regioselective N-2 Arylation (Ullmann-type Coupling)

Causality Note: The primary amide at C7 sterically shields the N-1 position. Utilizing a specific copper-ligand complex ensures the oxidative addition and reductive elimination occur exclusively at the N-2 position[6].

  • Coupling Reaction: In an oven-dried Schlenk tube, combine the 4-fluoro-1H-indazole-7-carboxamide intermediate (1.0 eq), the target aryl iodide (1.2 eq), CuI (0.1 eq), K₃PO₄ (2.0 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) in a Toluene/DMF mixture.

  • Heating: Degas the mixture and heat to 100°C for 16 hours.

    • Validation & QC: 2D NMR (NOESY/ROESY) is strictly required to confirm N-2 substitution. A positive spatial correlation (cross-peak) must be observed between the incoming aryl protons and the indazole C3-H proton. Absence of this cross-peak indicates incorrect N-1 arylation.

Quantitative Data & Comparative Analysis

The rigid constraint strategy utilizing the 4-fluoroindazole scaffold yields profound improvements in both pharmacokinetics and in vivo efficacy compared to the first-generation pyridazinone scaffold[3].

Pharmacological ParameterRBN-2397 (Pyridazinone Scaffold)(S)-XY-05 (4-Fluoroindazole Scaffold)
PARP7 IC₅₀ (nM) < 5 nM4.5 nM
Oral Bioavailability (F%) 25.67%94.60%
In Vivo TGI (CT26 Model) ~50-60% (Monotherapy)83% (Monotherapy)
Target Selectivity HighEnhanced
Molecular Flexibility High (Rotatable bonds)Low (Rigid constraint)

Biological Validation Protocol

To ensure the synthesized compound acts as a functional PARP7 inhibitor, the following orthogonal biological assays must be executed:

  • In Vitro PARP7 MARylation Assay:

    • Incubate recombinant human PARP7 with biotinylated NAD⁺ and the synthesized inhibitor.

    • Measure catalytic inhibition using a TR-FRET or AlphaLISA readout. This validates direct target engagement.

  • Cellular Type I IFN Pathway Activation:

    • Treat CT26 (murine colon carcinoma) cells with the inhibitor for 24 hours.

    • Lyse the cells and perform Western Blotting targeting Phospho-TBK1 and Phospho-IRF3.

    • Causality: An increase in phosphorylation relative to the vehicle control confirms that the biochemical inhibition of PARP7 successfully translates to the restoration of the immune signaling cascade within the tumor microenvironment[3].

References

1.[3] Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. 2.[1] Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - ResearchGate. 3.[2] Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs - MDPI. 4.[5] CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. 5.[4] 4-Fluoro-1H-indazole | CAS Number 341-23-1 - Ossila. 6.[6] WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents.

Sources

Application Note: Strategic Synthesis of 4-Fluoro-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the synthesis of 4-fluoro-1H-indazole-3-carboxamide derivatives . These scaffolds are critical in the development of kinase inhibitors (e.g., PAK1, VEGFR) and receptor antagonists (e.g., 5-HT4, EP4) due to the metabolic stability and unique electronic properties imparted by the C4-fluorine atom.

Strategic Overview & Retrosynthetic Logic

The 4-fluoro-1H-indazole-3-carboxamide core presents a specific synthetic challenge: introducing a carbon substituent at the C3 position while maintaining the integrity of the electron-deficient, fluorinated benzene ring. The fluorine atom at C4 exerts a strong inductive effect ($ -I $), increasing the acidity of the C3-proton but also potentially influencing regioselectivity during metalation.

We present two distinct protocols:

  • The Lithiation-Carboxylation Route (Primary): Ideal for library generation and medicinal chemistry (milligram to gram scale). It relies on the directed lithiation of a protected indazole.

  • The Aminocarbonylation Route (Secondary): Ideal for scale-up, avoiding cryogenic conditions by utilizing palladium-catalyzed CO insertion.

Retrosynthetic Analysis (Pathway Diagram)

The following diagram illustrates the logical flow from starting materials to the final carboxamide library.

G Start Starting Material: 4-Fluoro-1H-indazole Protect Step 1: N1-Protection (SEM/THP) Start->Protect NaH, SEM-Cl Halogenation Alt Step 1: C3-Iodination (I2, KOH) Start->Halogenation Scale-up Route Lithiation Step 2: C3-Lithiation (n-BuLi, -78°C) Protect->Lithiation Directing Group Effect Quench Step 3: Carboxylation (CO2 Quench) Lithiation->Quench Electrophilic Trap Acid_Int Intermediate: 1-SEM-4-Fluoroindazole-3-COOH Quench->Acid_Int Coupling Step 4: Amide Coupling (HATU/Amine) Acid_Int->Coupling Library Diversification Deprotect Step 5: Deprotection (TFA or HCl) Coupling->Deprotect Final Target: 4-Fluoro-1H-indazole-3-carboxamide Deprotect->Final Carbonylation Alt Step 2: Pd-Catalyzed Aminocarbonylation (CO, Pd) Halogenation->Carbonylation Carbonylation->Deprotect If protected Carbonylation->Final Direct

Caption: Dual synthetic pathways for 4-fluoro-1H-indazole-3-carboxamides. The solid line represents the Lithiation-Carboxylation protocol (recommended for versatility).

Core Protocol: The Lithiation-Carboxylation Strategy

This protocol is preferred for generating diverse amide derivatives because it proceeds through a versatile carboxylic acid intermediate.

Phase A: N-Protection

Direct lithiation of free indazole is inefficient due to the acidic N-H proton (pKa ~14). We use the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group, which directs lithiation to C3 via coordination and is stable to strong bases.

  • Reagents: 4-Fluoro-1H-indazole (1.0 eq), NaH (60% disp., 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-fluoro-1H-indazole in anhydrous DMF at 0°C under $ N_2 $.

    • Add NaH portion-wise. Stir for 30 min to form the sodium salt.

    • Add SEM-Cl dropwise. The reaction is exothermic.[1]

    • Warm to RT and stir for 2 h. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry ($ Na_2SO_4 $) and concentrate.[2][3]

    • Yield: Typically >90%. Product: 1-((2-(trimethylsilyl)ethoxy)methyl)-4-fluoro-1H-indazole.

Phase B: C3-Lithiation and Carboxylation (Critical Step)

The C4-fluorine atom enhances the acidity of the C3-proton via induction, facilitating lithiation. However, temperature control is vital to prevent "Benzyne" formation or nucleophilic attack on the C-F bond.

  • Reagents: Protected Indazole (1.0 eq), n-BuLi (2.5M in hexanes, 1.2 eq), Dry $ CO_2 $ (gas or solid), THF (anhydrous).

  • Protocol:

    • Dissolve the protected indazole in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 min. Note: Maintain internal temp < -70°C.

    • Stir at -78°C for 1 h. The solution typically turns yellow/orange, indicating the formation of the C3-lithio species.

    • Quench: Bubble dry $ CO_2 $ gas into the solution for 30 min, or pour the reaction mixture onto crushed dry ice (excess).

    • Allow the mixture to warm to RT.

    • Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc.[2][3][4][5] The product is the carboxylic acid.[3][4]

    • Purification: Usually sufficiently pure. Can be recrystallized from EtOH.

Phase C: Amide Coupling (Library Generation)
  • Reagents: Carboxylic Acid Intermediate (1.0 eq), Amine ($ R-NH_2 $, 1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Protocol:

    • Mix Acid, HATU, and DIPEA in DMF. Stir for 10 min to activate the acid (formation of O-At ester).

    • Add the Amine. Stir at RT for 2–12 h.

    • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with DCM.

Phase D: Deprotection
  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane/EtOH.

  • Protocol:

    • Dissolve the coupled amide in TFA/DCM (1:1).

    • Stir at RT for 2 h (removal of SEM yields the hemiaminal).

    • Concentrate and redissolve in EtOH. Add Ethylenediamine (excess) or aqueous $ NH_3 $ and heat to 60°C for 1 h to cleave the hydroxymethyl group completely.

    • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Alternative Protocol: Palladium-Catalyzed Aminocarbonylation

For scale-up (>100g) or when cryogenic facilities are unavailable, the aminocarbonylation of 3-iodo-4-fluoroindazole is superior.

  • Iodination: Treat 4-fluoro-1H-indazole with $ I_2 $ and KOH in DMF. The C3 position is highly reactive toward electrophilic halogenation.

    • Yield: >85% of 3-iodo-4-fluoro-1H-indazole.

  • Carbonylation:

    • Catalyst: $ Pd(dppf)Cl_2 $ (3 mol%).

    • Conditions: CO balloon (1 atm) or autoclave (5 bar), $ Et_3N $ (3 eq), Amine (1.5 eq), DMF, 80°C.

    • Mechanism: Oxidative addition of Pd into C3-I bond, CO insertion, nucleophilic attack by amine.

    • Advantage: "One-pot" formation of the amide bond from the halide.

Analytical Data & Troubleshooting

Expected NMR Signatures

The 4-fluoro substituent provides a distinct diagnostic handle in $ ^1H $ and $ ^{13}C ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 J{H-F} $ and $ J_{C-F} $).
PositionNucleusMultiplicityCoupling Constant ($ J $)Diagnostic Note
C4-F ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Singlet (decoupled)N/ATypically -110 to -125 ppm.
H5

ddd or dt$ J{H-F} \approx 5-9 \text{ Hz} $Protons ortho to F show splitting.
C3 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Doublet$ J{C-F} \approx 15-20 \text{ Hz} $C3 is adjacent to C4-F.
C4 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Doublet$ J{C-F} \approx 250 \text{ Hz} $Direct C-F coupling (large splitting).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Lithiation Incomplete lithiation or moisture.Ensure THF is distilled/dry. Maintain -78°C strictly. Use fresh n-BuLi (titrate before use).
Regioselectivity Issues Lithiation at C5 or C7.The SEM group at N1 strongly directs to C3. Ensure N1 protection is complete before lithiation.
Incomplete Deprotection Stable N-hydroxymethyl intermediate.After TFA treatment, the N-CH2-OH intermediate often persists. A basic wash (NH4OH/EtOH) is required to remove the formaldehyde equivalent.
Poor Solubility Planar indazole stacking.Use DMSO/MeOH mixtures for purification. Indazole amides can be very crystalline and insoluble.

References

  • Synthesis of Indazole-3-carboxamides (Lithiation Route)

    • Chandrasekhar, T., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 2012, 4(3): 1311-1316.[5][6]

    • Note: Describes the SEM-protection and n-BuLi/CO2 carboxylation str
  • PAK1 Inhibitor Application (Medicinal Chemistry Context)

    • Wang, Y., et al. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors..." European Journal of Medicinal Chemistry, 2020.
    • Note: Validates the biological relevance of this specific scaffold.
  • General Indazole Carboxylation (Organic Syntheses)

    • Lamon, R. W. "1H-Indazole-3-carboxylic acid."[3][5][7][8][9] Organic Syntheses, Coll.[10] Vol. 5, p.650 (1973).

    • Note: Provides classical background on the stability and handling of indazole acids.
  • Aminocarbonylation Methodologies

    • Lefebvre, V., et al.[11] "A General Two-Step Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry, 2010.[11] (Cited for Pd-catalyzed cross-coupling context on indazoles).

Sources

Friedel-Crafts acylation with 4-Fluoro-1H-indazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Friedel-Crafts Acylation Using 4-Fluoro-1H-indazole-3-carbonyl Chloride

Abstract

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The introduction of a 4-fluoro substituent modulates the physicochemical properties of the indazole ring, improving metabolic stability and binding affinity. However, utilizing 4-Fluoro-1H-indazole-3-carbonyl chloride as an acylating agent in Friedel-Crafts reactions presents unique synthetic challenges due to the amphoteric nature of the indazole ring and the strong inductive effects of the fluorine atom. This application note details a robust, self-validating protocol for the regioselective Friedel-Crafts acylation of arenes using this specialized building block.

Mechanistic Causality & Reaction Design

To achieve high yields and absolute regioselectivity, the experimental design must account for the electronic and steric nuances of the 4-fluoro-1H-indazole system.

1. The Indazole Challenge and N-Protection Unprotected 1H-indazoles possess an acidic N-H proton and a nucleophilic nitrogen network. If left unprotected during a Friedel-Crafts acylation, the strong Lewis acid (e.g., AlCl₃) will coordinate directly with the basic indazole nitrogens. This coordination deactivates the catalyst, precipitates the starting material, and can trigger unwanted N-acylation or polymerization[1]. Therefore, masking the N1 position with a tetrahydropyranyl (THP) group is a mandatory prerequisite. THP is chosen because it is stable under anhydrous Lewis acidic conditions but can be seamlessly cleaved later using mild aqueous acid.

2. The 4-Fluoro Electronic Effect The fluorine atom at the C4 position exerts a potent inductive electron-withdrawing effect (-I). While this increases the electrophilicity of the resulting acylium ion at the C3 position, it also slightly destabilizes the intermediate. Consequently, generating the acylium ion requires a strong Lewis acid and a non-coordinating, polarizable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to stabilize the highly reactive electrophile[2].

3. Acid Chloride Activation The conversion of the carboxylic acid to the acid chloride is performed using oxalyl chloride and catalytic DMF rather than thionyl chloride (SOCl₂). Oxalyl chloride operates under milder conditions (0 °C to room temperature) and its byproducts (CO, CO₂, HCl) are entirely volatile. This prevents the thermal degradation of the acid-sensitive THP protecting group and ensures no residual sulfurous byproducts interfere with the subsequent Lewis acid catalysis[3]. Unlike Friedel-Crafts alkylation, which is prone to carbocation rearrangements, this acylation pathway ensures predictable, rearrangement-free C-C bond formation[3].

Reaction Pathway Visualization

G N1 4-Fluoro-1H-indazole- 3-carboxylic acid N2 N-Protection (DHP, p-TsOH) N1->N2 N3 THP-Protected Indazole Acid N2->N3 N4 Acyl Chloride Formation (Oxalyl Chloride, DMF) N3->N4 N5 4-Fluoro-1-(THP)-1H-indazole- 3-carbonyl chloride N4->N5 N6 Friedel-Crafts Acylation (Arene, AlCl3, DCM) N5->N6 N7 Protected 3-Aroyl-indazole N6->N7 N8 Deprotection (HCl, MeOH) N7->N8 N9 Final Product: 3-Aroyl-4-fluoro-1H-indazole N8->N9

Caption: Regioselective Friedel-Crafts acylation workflow for 4-Fluoro-1H-indazole derivatives.

Experimental Protocols

Phase 1: N1-Protection (THP Installation)
  • Initiation: Suspend 4-Fluoro-1H-indazole-3-carboxylic acid (10.0 mmol, 1.0 eq) in 50 mL of anhydrous DCM under an argon atmosphere.

  • Catalysis: Add catalytic p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol, 0.1 eq), followed by the dropwise addition of 3,4-Dihydro-2H-pyran (DHP, 15.0 mmol, 1.5 eq).

  • Validation: Stir at room temperature for 4 hours. The suspension will gradually become a clear solution, serving as a visual self-validation that the highly insoluble unprotected indazole has been successfully converted to the lipophilic THP-protected derivative.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Acid Chloride Generation
  • Activation: Dissolve the crude THP-protected acid in 40 mL of anhydrous DCM. Cool the reaction flask to 0 °C.

  • Reagent Addition: Add oxalyl chloride (15.0 mmol, 1.5 eq) dropwise, followed immediately by 2 drops of anhydrous DMF.

  • Validation: Vigorous gas evolution (CO, CO₂) will commence. This effervescence is the primary indicator of active Vilsmeier-Haack-type intermediate formation.

  • Isolation: Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture in vacuo to absolute dryness to remove all traces of unreacted oxalyl chloride. The resulting 4-Fluoro-1-(THP)-1H-indazole-3-carbonyl chloride must be used immediately.

Phase 3: Friedel-Crafts Acylation
  • Complexation: Dissolve the freshly prepared acid chloride (approx. 10.0 mmol, 1.0 eq) and the target arene (e.g., anisole, 12.0 mmol, 1.2 eq) in 30 mL of anhydrous DCM. Cool to 0 °C.

  • Catalyst Addition: Portion-wise, add anhydrous Aluminum chloride (AlCl₃, 12.0 mmol, 1.2 eq).

  • Validation: The solution will immediately transition to a deep yellow/orange hue, confirming the generation of the active acylium ion-Lewis acid complex[3].

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 4 hours.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of 1M HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry, and concentrate.

Phase 4: Deprotection
  • Cleavage: Dissolve the crude acylated product in 30 mL of Methanol. Add 10 mL of 2M HCl.

  • Heating: Stir the mixture at 50 °C for 2 hours. TLC monitoring will show the disappearance of the high-Rf protected intermediate.

  • Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel flash chromatography to yield the final 3-aroyl-4-fluoro-1H-indazole.

Quantitative Data & Optimization

The choice of Lewis acid and solvent is critical for optimizing the yield of the Friedel-Crafts acylation step. Table 1 summarizes the optimization data using anisole as the model substrate.

Table 1: Optimization of Lewis Acids and Solvents for Phase 3 Acylation

EntryLewis Acid (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1AlCl₃ (1.2) DCM 0 to RT 4 82 Optimal. Clean conversion, stable acylium ion formation.
2AlCl₃ (1.2)THF0 to RT12<10Catalyst deactivated via strong solvent-metal coordination.
3FeCl₃ (1.5)DCMRT845Sluggish reaction; Lewis acidity insufficient for the deactivated acylium ion.
4ZnCl₂ (2.0)DCE801225Too mild; requires harsh heating which degrades the THP group.
5TiCl₄ (1.2)DCM0 to RT668Good yield, but generates intractable emulsions during aqueous workup.

Note: Yields represent isolated yields over two steps (Acylation + Deprotection). Friedel-Crafts acylation remains one of the most reliable methodologies for introducing ketone functionalities into aromatic rings without the risk of polyalkylation[2]. Furthermore, its application is widely documented in the total synthesis of complex natural products and active pharmaceutical ingredients[4].

References

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Available at: [Link]

  • Chemistry Steps. "Friedel-Crafts Acylation." Available at: [Link]

  • National Institutes of Health (PMC). "Applications of Friedel–Crafts reactions in total synthesis of natural products." Available at: [Link]

Sources

Synthesis of SSTR4 agonists using fluorinated indazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity SSTR4 Agonist Discovery via Fluorinated Indazole-3-Carboxamides

Executive Summary

The Somatostatin Receptor 4 (SSTR4) has emerged as a critical target for the treatment of neuropathic pain and inflammation. Unlike opioid receptors, SSTR4 activation provides analgesia without respiratory depression or addictive potential. While early agonists (e.g., J-2156) utilized thiotriazole cores, these often suffer from poor metabolic stability and rapid clearance.

This guide details the synthesis of fluorinated 1H-indazole-3-carboxamide derivatives as next-generation SSTR4 agonists. The indazole core serves as a bioisostere for the tryptophan indole found in the native Somatostatin-14 peptide (Trp8), while strategic fluorination enhances lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and binding affinity via halogen bonding.

Strategic Rationale & Mechanism

The Indazole Scaffold Advantage

The 1H-indazole-3-carboxamide scaffold is a "privileged structure" in GPCR medicinal chemistry. For SSTR4, it offers a rigid template to orient two key pharmacophores:

  • The Hydrogen Bond Donor/Acceptor: The amide linker mimics the peptide backbone of Somatostatin.

  • The Hydrophobic Core: The indazole ring occupies the deep hydrophobic pocket (Trp8 binding site) of the SSTR4 receptor.

The Role of Fluorine

Incorporating fluorine is not merely for potency but for drug-likeness :

  • Metabolic Blockade: Substitution at the C5 or C6 position of the indazole ring blocks hydroxylation by CYP450 enzymes, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine lowers the

    
     of the N1-hydrogen, potentially strengthening hydrogen bond interactions with receptor residues (e.g., Asp126).
    

Synthetic Protocols

The following protocols describe the synthesis of the core intermediate, 5-fluoro-1H-indazole-3-carboxylic acid , and its subsequent coupling to generate a library of agonists.

Workflow Visualization

SynthesisWorkflow cluster_optimization Optimization Cycle Start 5-Fluoroisatin Inter1 Intermediate A (Hydrazone) Start->Inter1 1. NaOH, H2O 2. NaNO2, H2SO4 3. SnCl2, HCl Core 5-Fluoro-1H-indazole- 3-carboxylic acid Inter1->Core Cyclization (Acidic) Coupling Amide Coupling (HATU/DIPEA) Core->Coupling + Amine (R-NH2) Final SSTR4 Agonist (Indazole-3-carboxamide) Coupling->Final Purification

Figure 1: Synthetic route from fluoroisatin to final SSTR4 agonist. The isatin route is preferred for scalability over the diazo-acetate route.

Protocol A: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid

Objective: Preparation of the gram-scale fluorinated core. Reaction Type: Sandmeyer-type cyclization (Isatin Route).

Materials:

  • 5-Fluoroisatin (CAS: 443-69-6)

  • Sodium nitrite (

    
    )
    
  • Stannous chloride dihydrate (

    
    )
    
  • Conc. Hydrochloric acid (

    
    )
    

Step-by-Step Methodology:

  • Ring Opening: Suspend 5-fluoroisatin (10.0 g, 60.6 mmol) in water (150 mL). Add NaOH (2.5 equiv) and warm to 50°C until the solution turns deep orange/red (formation of the fluorophenylglyoxylic acid salt).

  • Diazotization: Cool the solution to 0°C in an ice-salt bath. Dropwise add a solution of

    
     (4.6 g, 66.6 mmol) in water (20 mL), maintaining the internal temperature below 5°C. Stir for 20 minutes.
    
  • Reduction/Cyclization: In a separate vessel, dissolve

    
     (34 g, 150 mmol) in conc. 
    
    
    
    (60 mL). Cool to 0°C.
  • Addition: Slowly transfer the diazonium salt solution (from Step 2) into the stannous chloride solution with vigorous stirring. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Workup: The product precipitates as a solid. Stir for 1 hour at room temperature. Filter the solid, wash copiously with water, and dry in a vacuum oven at 60°C.

  • Validation:

    • Yield: Expect ~75-85% (Yellowish solid).

    • QC:

      
       NMR (DMSO-
      
      
      
      ) should show a disappearance of the isatin carbonyl peak and appearance of the acid proton (~13.0 ppm).
Protocol B: Library Generation via Amide Coupling

Objective: Coupling the core acid to diverse amines to probe the SSTR4 secondary binding pocket.

Materials:

  • 5-Fluoro-1H-indazole-3-carboxylic acid (from Protocol A)

  • Amine partner (e.g., 1-(2-aminoethyl)piperidine or benzylamine derivatives)

  • HATU (Coupling Agent)

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the amine partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass

    
    ).
    
  • Purification: Dilute with Ethyl Acetate, wash with sat.

    
     (to remove DMF), sat. 
    
    
    
    , and Brine. Dry over
    
    
    .[1] Purify via Flash Chromatography (DCM:MeOH gradient).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing the agonist based on biological feedback.

SAR_Logic Input Initial Hit (5-F-Indazole) Test In Vitro Assay (cAMP inhibition) Input->Test Decision Activity > 100nM? Test->Decision Potency Improve Potency: Modify Amide Linker (Add Hydrophobic Bulk) Decision->Potency Yes (Low Potency) Metab Improve Stability: Shift Fluorine Position (Try 6-F or 5,7-diF) Decision->Metab No (Good Potency, Poor t1/2) Selectivity Improve Selectivity: (vs SSTR2) Adjust N1-Substitution Decision->Selectivity No (Good Potency, Poor Selectivity)

Figure 2: SAR optimization logic for SSTR4 agonists. Fluorine scanning (5-F vs 6-F) is critical for metabolic stability tuning.

Data Summary: Impact of Fluorination

The table below summarizes the theoretical impact of fluorination positions on the indazole core, based on general GPCR ligand behaviors and metabolic soft-spot analysis.

Scaffold VariantLogP (Calc)Predicted Metabolic Stability (Microsomal)SSTR4 Binding Mode Hypothesis
Unsubstituted Indazole 2.1Low (

min)
Baseline hydrophobic interaction. Prone to C5/C6 oxidation.
5-Fluoro-Indazole 2.5High (

min)
Blocks primary metabolic soft spot. Increases lipophilicity for CNS penetration.
6-Fluoro-Indazole 2.5ModerateAlternative metabolic block. May alter H-bond acidity of N1-H.
5,7-Difluoro-Indazole 2.8Very HighMaximum metabolic stability. Risk of lower solubility.

References

  • SSTR4 Agonist Discovery: Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. (2024).[2][3] BioRxiv.

  • Indazole Synthesis (Isatin Route): Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. (1996). Heterocycles.

  • Fluorine in Med Chem: The Role of Small Molecules Containing Fluorine Atoms. (2024).[2][3] Encyclopedia.

  • SSTR4 Structural Biology: Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes. (2025).[1][2][4] Organic & Biomolecular Chemistry.

  • Indazole Scaffold Utility: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][5] (2023). RSC Advances.

Sources

Application Note: Precision N1-Alkylation of 4-Fluoroindazole-3-Carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The "Ester-First" Imperative

While the theoretical objective may be the alkylation of 4-fluoroindazole-3-carbonyl chloride , field experience and chemical stability dictates that this specific transformation must be approached via an Ester-Intermediate Strategy .

Why direct alkylation of the acid chloride fails:

  • High Reactivity: Acid chlorides are moisture-sensitive and highly electrophilic. Introducing strong bases (NaH, KOtBu) required for indazole deprotonation often leads to nucleophilic attack at the carbonyl, resulting in dimerization, ketene formation, or hydrolysis.

  • Regiocontrol: The presence of a labile acid chloride functionality complicates the thermodynamics required to favor

    
     over 
    
    
    
    alkylation.

The Validated Pathway: The industry-standard protocol involves the regioselective alkylation of the methyl/ethyl ester precursor , followed by controlled hydrolysis and subsequent chlorination. This ensures the integrity of the carbonyl moiety and maximizes


 regioselectivity.
Mechanistic Insight: The 4-Fluoro Effect

The 4-fluoro substituent on the indazole ring introduces unique electronic and steric constraints compared to the unsubstituted parent scaffold:

  • Electronic Repulsion: The lone pairs on the C4-fluorine atom create electrostatic repulsion with the

    
     nitrogen lone pair, theoretically destabilizing the 
    
    
    
    -anion. However, the thermodynamic stability of the benzenoid system (favored in
    
    
    -substituted tautomers) generally overrides this, provided the correct base/solvent system is used.
  • Steric Environment: Unlike C7-substitution, which physically blocks

    
    , C4-substitution is proximal to the C3-carbonyl. This clustering can actually disfavor
    
    
    
    alkylation due to steric clash with the carbonyl substituent, thereby enhancing
    
    
    selectivity [1].

Workflow Visualization

The following diagram outlines the critical decision points and reaction flow for generating high-purity N1-alkylated 4-fluoroindazole-3-carbonyl chlorides.

IndazoleAlkylation Start 4-Fluoro-1H-indazole- 3-carboxylic acid ester Base Deprotonation (NaH or K2CO3) Start->Base Activation Alkylation Nucleophilic Attack (R-X) Base->Alkylation Isomers Isomer Mixture (N1 vs N2) Alkylation->Isomers Purification Chromatographic Separation Isomers->Purification Workup PureN1 Pure N1-Alkylated Ester Purification->PureN1 Isolation Hydrolysis Saponification (LiOH/NaOH) PureN1->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Chlorination Chlorination (SOCl2 / (COCl)2) Acid->Chlorination Final Target: N1-Alkyl-4-fluoroindazole- 3-carbonyl chloride Chlorination->Final

Caption: Step-wise synthetic pathway prioritizing regiocontrol and functional group integrity.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Synthesis of Methyl 1-alkyl-4-fluoro-1H-indazole-3-carboxylate. Substrate: Methyl 4-fluoro-1H-indazole-3-carboxylate (CAS: Commonly synthesized from 2,6-difluorobenzaldehyde or available commercially).

ParameterConditionRationale
Solvent DMF (Anhydrous) or THFDMF promotes

reaction rates; THF is preferred if using NaH to minimize side reactions.
Base

(mild) or NaH (strong)

is standard for alkyl halides. NaH is used for less reactive electrophiles but requires strict anhydrous conditions.
Temperature

Gradual heating prevents "runaway" exotherms and improves regioselectivity profiles.
Stoichiometry 1.1 - 1.2 eq. ElectrophileSlight excess ensures conversion without complicating purification.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 4-fluoro-1H-indazole-3-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g).

  • Activation:

    • Method A (

      
      ): Add powdered potassium carbonate (2.0 eq). Stir at RT for 30 min.
      
    • Method B (NaH): Cool to

      
      . Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Stir 30 min until gas evolution ceases.
      
  • Alkylation: Add the alkyl halide (e.g., 1-bromo-5-fluoropentane, methyl iodide) (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitor by TLC/LCMS), heat to

    
    .
    
    • Note: 4-fluoro derivatives may react slower than non-fluorinated analogs due to electronic deactivation of the ring nitrogen.

  • Workup: Quench with water (ice-cold). Extract with EtOAc (

    
    ). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Isolate via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Critical QC Point: The

      
      -isomer is typically less polar  (higher 
      
      
      
      ) than the
      
      
      -isomer on silica gel [2].
Protocol B: Hydrolysis & Conversion to Carbonyl Chloride

Objective: Generation of the reactive acid chloride from the purified ester.

  • Saponification:

    • Dissolve N1-alkylated ester in THF:MeOH:Water (3:1:1).

    • Add LiOH

      
       (2.5 eq). Stir at RT until ester is consumed (LCMS).
      
    • Acidify with 1N HCl to pH 2. Precipitate the acid, filter, and dry under high vacuum over

      
      .
      
  • Chlorination (The Target Step):

    • Suspend the dry 1-alkyl-4-fluoro-1H-indazole-3-carboxylic acid in anhydrous DCM (or Toluene for higher boiling points).

    • Add Oxalyl Chloride (1.5 eq) dropwise at

      
      , followed by a catalytic drop of DMF .
      
    • Observation: Vigorous gas evolution (

      
      ).
      
    • Allow to stir at RT for 2–4 hours.

    • Isolation: Concentrate in vacuo to yield the 4-fluoroindazole-3-carbonyl chloride derivative as a solid or oil.

    • Storage: Use immediately or store under Argon at

      
      . Do not expose to silica gel. 
      

Quality Control & Validation

Distinguishing N1 vs N2 Isomers

Misidentification of regioisomers is a common failure mode. Use these diagnostic markers:

1. H-NMR Spectroscopy:

  • N1-Alkylation (Desired): The proton at C7 (adjacent to

    
    ) typically shows a distinct shift or NOE correlation with the alkyl group 
    
    
    
    -protons.
  • N2-Alkylation (Byproduct): The alkyl group will show NOE correlations with the C3-substituent (if applicable) or lack correlation with C7.

  • Specific to 4-Fluoro: The C4-F substituent provides a useful handle. In

    
    -isomers, the alkyl group is spatially closer to the C3-carbonyl, often resulting in different shielding patterns compared to the 
    
    
    
    -isomer [3].

2. 13C-NMR:

  • 
    -alkylation generally preserves the benzenoid character of the fused ring, whereas 
    
    
    
    -alkylation induces a quinoid-like character, resulting in significant chemical shift changes in the ring carbons [4].

3. Chromatography:

  • On standard Silica,

    
    -isomers usually elute before 
    
    
    
    -isomers (N1 is less polar).

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. (2024). Explores steric and electronic influences on N1/N2 ratios.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Details NaH/THF protocols for high N1 selectivity.

  • Enantiospecific Synthesis... of Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Frontiers in Chemistry. (2019). Provides specific characterization data for 4-fluoroindazole derivatives (AB-FUBINACA precursors).

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Discusses thermodynamic vs kinetic control in indazole systems.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Fluoro-1H-indazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-1H-indazole-3-carbonyl chloride Stability

Ticket ID: #IND-4F-COCl-001 Subject: Prevention of Hydrolysis & Handling Protocols Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

You are working with 4-Fluoro-1H-indazole-3-carbonyl chloride . This is not a standard acid chloride.[1] It possesses two distinct structural features that synergize to create extreme moisture sensitivity:

  • The Acid Chloride Moiety: inherently electrophilic and prone to nucleophilic attack by water.[2]

  • The 4-Fluoro Substituent: Fluorine is highly electronegative (

    
    ). Through the inductive effect (
    
    
    
    ), it pulls electron density away from the benzene ring, which transmits this deficiency to the pyrazole ring and finally to the carbonyl carbon.

The Result: The carbonyl carbon is significantly more electrophilic than in non-fluorinated indazoles. Hydrolysis kinetics are accelerated; even trace atmospheric moisture can degrade your compound back to the carboxylic acid within minutes.

Troubleshooting Guides (Q&A Format)

Module A: Synthesis & Isolation

Q: I synthesized the compound using SOCl₂, but after rotary evaporation, I see a white solid that is mostly the carboxylic acid. What happened? A: You likely exposed the compound to moisture during the evaporation phase or used a water-bath rotary evaporator without a drying trap.

  • The Mechanism of Failure: Rotary evaporators often pull ambient humidity into the flask when the vacuum is released. Furthermore, if you used a water aspirator, back-streaming is a common contamination source.

  • The Fix (Self-Validating Protocol):

    • Reagent: Use Oxalyl Chloride ((

      
      ) with a catalytic amount of dry DMF in anhydrous DCM, rather than neat SOCl₂. This allows for lower reaction temperatures (0°C to RT).
      
    • Isolation: Do not evaporate to dryness if possible. Use the crude solution directly for the next step ("telescoping").

    • If isolation is mandatory: Use a high-vacuum Schlenk line with a liquid nitrogen trap, not a standard rotovap. Backfill strictly with Argon.

Q: My product turns into a gum after 24 hours in the freezer. Is it polymerizing? A: This is a "Differential Diagnosis" scenario. It is either Hydrolysis or Auto-N-Acylation .

  • Scenario 1 (Hydrolysis): The gum is likely the carboxylic acid mixed with HCl. The HCl catalyzes further degradation.

  • Scenario 2 (Auto-Acylation): Since this is a 1H-indazole, the nitrogen at position 1 is nucleophilic.[3] One molecule's NH can attack another's COCl, forming a dimer or oligomer.

  • The Fix:

    • Confirm Identity: Perform the Methanol Quench Test (see Module C).

    • Prevention: Store the solid as a suspension in anhydrous hexane or ether at -20°C. The lack of solubility inhibits intermolecular dimerization.

Module B: Storage & Handling

Q: Can I store this compound in a desiccator? A: Standard desiccators are insufficient.

  • Reasoning: Desiccants (Silica/CaCl₂) lower humidity but do not eliminate it. The 4-fluoro-induced electrophilicity requires <10 ppm water.

  • Protocol:

    • Store in a glovebox under Nitrogen/Argon.

    • If a glovebox is unavailable, store in a Schlenk tube sealed with a high-quality septum and wrapped in Parafilm, kept under positive Argon pressure.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the mechanistic pathway of failure (Hydrolysis) versus the stabilization pathway.

G Figure 1: The Inductive Effect of Fluorine accelerates the Nucleophilic Attack path (Red). Substrate 4-Fluoro-1H-indazole- 3-carbonyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O (Nucleophilic Attack) Product_Good Stable Storage (Inert Gas/Dry Solvent) Substrate->Product_Good Argon/N2 Atmosphere Moisture Trace Moisture (Atmosphere/Solvent) Product_Bad Hydrolysis Product (Carboxylic Acid + HCl) Intermediate->Product_Bad Elimination of Cl-

Figure 1: The electron-withdrawing Fluorine atom (not explicitly shown but inherent to the substrate) destabilizes the carbonyl, lowering the activation energy for the Red Path (Hydrolysis).

Experimental Protocols

Protocol A: The "Methanol Quench" (Quality Control)

Use this self-validating system to check purity without decomposing the sample during analysis.

StepActionScientific Rationale
1 Take a 5 mg aliquot of your acid chloride in a dry vial.Minimizes sample loss.
2 Immediately add 0.5 mL of anhydrous Methanol .MeOH acts as a nucleophile, converting the acid chloride to the Methyl Ester .
3 Sonicate for 1 minute.Ensures complete conversion.
4 Analyze via LC-MS or TLC.Interpretation:Methyl Ester Peak: The original sample was active Acid Chloride.• Acid Peak: The original sample had already hydrolyzed before the test.
Protocol B: Anhydrous Reaction Setup

Standard Operating Procedure (SOP) for using the reagent.

  • Glassware Prep: All glassware must be oven-dried at 120°C for >4 hours and assembled hot under a stream of Argon.

  • Solvent: Use DCM or THF distilled over Calcium Hydride (

    
    ) or Sodium/Benzophenone. Commercial "Anhydrous" solvents are often insufficient for fluorinated acid chlorides.
    
  • Addition: Dissolve the 4-fluoro-1H-indazole-3-carbonyl chloride in the dry solvent inside the glovebox or under positive Argon flow before transferring to the reaction vessel via cannula.

Decision Tree: Handling Logic

DecisionTree Figure 2: Storage Decision Matrix based on N1-substitution status. Start Start: Handling 4-F-Indazole-COCl Check1 Is the 1H-Nitrogen Protected? Start->Check1 YesProt Yes (e.g., SEM, Boc) Check1->YesProt Protected NoProt No (Free 1H) Check1->NoProt Unprotected Risk1 Risk: Hydrolysis Only YesProt->Risk1 Risk2 Risk: Hydrolysis + Dimerization NoProt->Risk2 Action1 Store < -20°C under Argon Risk1->Action1 Action2 Do NOT Store. Use Immediately (Telescope). Risk2->Action2

Figure 2: Unprotected 1H-indazoles pose a dual threat of hydrolysis and self-reaction, necessitating immediate use.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride preparation and handling).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic substitution at the carbonyl group and inductive effects).

  • Takagi, J., et al. (2020). "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 97, 314-326.[4] (Authoritative guide on handling the 1H-indazole scaffold and maintaining anhydrous conditions).

  • BenchChem. (2025).[5][6] Navigating the Challenges of a Moisture-Sensitive Reagent. (General guide on handling moisture-sensitive acyl chlorides).

Sources

Handling unstable indazole acid chlorides in moisture-free conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Acid Chloride Handling Topic: Stabilization, Synthesis, and Handling of Unstable Indazole Acid Chlorides Ticket System Status: [ONLINE] Current Operator: Dr. Aris (Senior Application Scientist)

Mission Statement

Indazole-3-carbonyl chlorides are notoriously temperamental intermediates. Unlike standard benzoyl chlorides, they suffer from two distinct instability vectors: intrinsic nucleophilicity (the pyrazole ring nitrogen can self-acylate, causing polymerization) and high moisture sensitivity (rapid hydrolysis).

This guide replaces generic advice with chemically rigorous protocols designed for these specific heterocycles.

Module 1: Synthesis & Reagent Selection

Ticket #1042: "My reaction turns into black tar upon heating."

User: Medicinal Chemist, PhD. Issue: Attempting to convert 1H-indazole-3-carboxylic acid to the acid chloride using Thionyl Chloride (


) at reflux. The mixture darkens rapidly, and workup yields intractable material.

Expert Resolution: You are experiencing thermal decomposition and likely unwanted side-chlorination . Indazoles are electron-rich. Refluxing


 is too harsh; it often chlorinates the ring (C-5/C-7 positions) or causes polymerization if the N1-nitrogen is unprotected.

The Protocol Correction:

  • Mandatory N-Protection: You cannot generate a stable acid chloride from a free

    
    -indazole. The basic nitrogen will attack the formed acid chloride intermolecularly. You must protect N1 (e.g., Methyl, Boc, SEM, THP) before activation.
    
  • Switch Reagent: Abandon Thionyl Chloride. Use Oxalyl Chloride with catalytic DMF.[1] This proceeds at

    
     to Room Temperature (RT), avoiding thermal degradation.
    

Decision Matrix: Choosing the Right Chlorinating Agent

ReagentChoice Start Start: Indazole Carboxylic Acid CheckN Is N1 Nitrogen Protected? Start->CheckN Protect STOP: Protect N1 (Boc, Me, SEM) CheckN->Protect No CheckAcidSens Is the Molecule Acid Sensitive? (e.g., contains Boc, t-Bu ester) CheckN->CheckAcidSens Yes Oxalyl Method A: Oxalyl Chloride + cat. DMF (Standard, 0°C -> RT) CheckAcidSens->Oxalyl No (Robust) Ghosez Method B: Ghosez's Reagent (Neutral pH, No HCl gas) CheckAcidSens->Ghosez Yes (Sensitive)

Figure 1: Decision tree for selecting the appropriate chlorination strategy based on substrate stability.

Module 2: Monitoring Reaction Progress

Ticket #1045: "TLC shows the starting material, even after 4 hours."

User: Graduate Student. Issue: Monitoring the reaction of 1-Methyl-1H-indazole-3-carboxylic acid + Oxalyl Chloride. The spot on the TLC plate matches the starting acid (


), suggesting 0% conversion.

Expert Resolution: You are witnessing hydrolysis on the silica plate . Acid chlorides are highly reactive; the moisture in the silica gel and the hydroxyl groups on the surface instantly hydrolyze your product back to the starting acid during the TLC run. You are likely at 100% conversion, but your analytical method is lying to you.

The Protocol Correction: The Methanol Quench Do not spot the reaction mixture directly. You must derivatize the acid chloride into a stable methyl ester for analysis.

Step-by-Step Quench Protocol:

  • Take a dry HPLC vial or mini-test tube.

  • Add

    
     of anhydrous Methanol .
    
  • Use a glass capillary to withdraw

    
     of your reaction mixture.
    
  • Dissolve it into the methanol. Wait 1 minute. (The acid chloride reacts with MeOH to form the Methyl Ester).

  • Spot this solution on the TLC plate alongside the starting acid.

  • Result: The Methyl Ester will be much less polar (higher

    
    ) than the acid. If the "Acid" spot is gone and a new "Ester" spot appears, your reaction is complete.
    

Data: Analytical Signatures

Compound FormTLC Behavior (Silica)1H NMR Signature (approx.)Stability
Starting Acid Low

, streaks
broad -OH (

)
Stable
Acid Chloride Hydrolyzes to Acid Shifted aromatic protonsUnstable
Methyl Ester (Quenched)High

, distinct spot
O-Me singlet (

)
Stable

Module 3: Isolation & Moisture-Free Handling

Ticket #1050: "Yield loss during filtration/evaporation."

User: Process Chemist. Issue: The acid chloride is a solid. Attempting to filter off the catalyst/solvent results in a "wet" sticky solid that fumes in air.

Expert Resolution: Indazole acid chlorides should never be purified by chromatography and rarely by filtration if moisture is present. They are "use-immediately" intermediates.

The "Evaporate and Shoot" Protocol:

  • Reaction Solvent: Use anhydrous Dichloromethane (DCM) or Toluene.

  • Completion: Once the Methanol Quench TLC confirms conversion.

  • Removal: Connect the flask to a high-vacuum Schlenk line. Evaporate the solvent and excess Oxalyl Chloride at RT (do not heat above

    
    ).
    
  • Azeotrope: Add fresh anhydrous Toluene and re-evaporate. This helps strip trace HCl and Oxalyl Chloride.

  • Redissolution: Do not try to scrape the solid out. Dissolve the crude acid chloride residue directly in the solvent required for the next step (e.g., dry THF or DCM) and transfer it via cannula or syringe to the nucleophile solution.

Handling Rxn Reaction Complete (in DCM) Vac High Vac Evaporation (Remove CO, CO2, HCl) Rxn->Vac Azeo Toluene Chase (Removes trace Oxalyl Cl) Vac->Azeo Residue Crude Solid Residue (Do NOT expose to air) Azeo->Residue Redissolve Redissolve in Anhydrous Solvent Residue->Redissolve NextStep Cannula Transfer to Nucleophile Redissolve->NextStep

Figure 2: The "Evaporate and Shoot" workflow to maintain anhydrous integrity.

Module 4: Advanced Troubleshooting (Ghosez's Reagent)

Ticket #1055: "My Boc-protection falls off during acid chloride formation."

User: Peptide Chemist. Issue: Using Oxalyl Chloride on a Boc-protected indazole. The HCl by-product is cleaving the Boc group, leading to polymerization.

Expert Resolution: Oxalyl chloride generates HCl gas.[2] Even with a base trap, the local concentration of HCl in the flask is high enough to deprotect acid-sensitive groups like Boc or t-Butyl esters.

The Solution: Ghosez's Reagent Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).[3]

  • Mechanism: It converts the carboxylic acid to the acid chloride and forms a neutral amide by-product (N,N-dimethylisobutyramide).

  • Acidity: The reaction is strictly neutral. No HCl gas is generated.

  • Protocol:

    • Dissolve acid in dry DCM.

    • Add 1.05 - 1.2 equiv of Ghosez's Reagent.

    • Stir at RT for 1-2 hours.

    • Use the solution directly (the amide by-product is usually inert to subsequent acylation).

References

  • Reagent Comparison & Mechanism

    • Oxalyl Chloride vs. Thionyl Chloride: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

      
      -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. 
      
  • Indazole Chemistry

    • Tautomerism & Reactivity: Gaikwad, D. D., et al. (2015). Indazole: Synthesis and Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Sciences. (Describes the nucleophilicity of the Indazole nitrogen).
    • Synthesis of Indazole Derivatives: BenchChem. (2025).[4] Troubleshooting low conversion rates in fatty acid chloride synthesis. (General principles of acid chloride monitoring applicable to indazoles). Link

  • Analytical Techniques

    • Methanol Quench Method: Master Organic Chemistry. (2011).[2][4][5] Conversion of Carboxylic Acids to Acid Chlorides. (Details the instability of acid chlorides on silica and the necessity of quenching). Link

Sources

Technical Support: Navigating the 4-Fluoroindazole Regioselectivity Trap

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselectivity issues in N-alkylation of 4-fluoroindazole derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Reference ID: TS-IND-4F-001

The Core Conflict: The "Peri-Fluoro" Effect

Welcome to the technical support module for 4-fluoroindazole functionalization. If you are accessing this guide, you are likely observing unexpected regiochemical outcomes—specifically, a persistent bias toward N2-alkylation or inseparable mixtures, even when using protocols that typically favor N1 for unsubstituted indazoles.

The Mechanism of Failure

In standard indazole chemistry, N1-alkylation is generally the thermodynamic preference because it preserves the benzenoid aromaticity of the fused ring system. However, the introduction of a fluorine atom at the C4 position creates a unique disruption known as the Peri-Fluoro Effect :

  • Electrostatic Repulsion: The C4-fluorine atom is peri-planar to the N1 nitrogen. The lone pairs on the fluorine atom create a significant electrostatic repulsion field against the lone pair of N1.

  • Nucleophilic Deactivation: This repulsion destabilizes the transition state for electrophilic attack at N1, effectively reducing its nucleophilicity relative to N2.

  • Kinetic Shift: Consequently, under standard kinetic conditions (mild base, room temperature), the reaction pathway shifts toward N2 , which suffers no such repulsion, resulting in the quinoid-like N2-isomer as the major product.

Diagnostic Matrix: Troubleshooting Your Results

Use this matrix to diagnose your current experimental failure and identify the corrective path.

SymptomProbable CauseCorrective Action
Major Product is N2 (>4:1 ratio)Kinetic Control Dominance. You likely used a mild base (K₂CO₃/Cs₂CO₃) in a polar aprotic solvent (DMF/DMA) at RT. The 4-F blocked N1 attack.Switch to Protocol A (Thermodynamic Forcing) or Protocol C (Chan-Lam).
Inseparable Mixture (~1:1 ratio)Incomplete Equilibration. The reaction had enough energy to start N1 alkylation but not enough to fully equilibrate the kinetic N2 product back to the thermodynamic N1 product.Increase temperature (>60°C) and reaction time. Switch solvent to non-polar (Toluene) to encourage tight-ion pairing (See Protocol A ).
Low Yield / Decomposition Over-activation. Use of extremely strong bases (e.g., n-BuLi) to force N1 reaction led to ring opening or degradation of the fluorinated scaffold.Switch to Protocol C (Copper Catalysis) which operates under milder conditions.
N1 Product Observed but Minor Solvent Interference. Highly polar solvents (DMSO, DMF) separate the cation-anion pair, exposing N2 to reaction.Switch to THF or Dioxane. Coordinate the cation to N1/C7 to block N2.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic route based on your target isomer.

IndazoleWorkflow Start Start: 4-Fluoroindazole Substrate Target Which Isomer is Required? Start->Target N2_Target Target: N2-Isomer (Kinetic Product) Target->N2_Target N1_Target Target: N1-Isomer (Thermodynamic Product) Target->N1_Target Method_N2 Protocol B: Polar Aprotic / Mild Base (Cs2CO3 in DMF) N2_Target->Method_N2 Leverages 4-F Repulsion Check_R Is R-Group Aryl or Alkyl? N1_Target->Check_R R_Aryl R = Aryl/Heteroaryl Check_R->R_Aryl R_Alkyl R = Alkyl (Primary/Secondary) Check_R->R_Alkyl Method_ChanLam Protocol C: Chan-Lam Coupling (Cu(OAc)2 / Boronic Acid) R_Aryl->Method_ChanLam Electronic Control Method_Thermo Protocol A: Thermodynamic Equilibration (NaH / THF / Heat) R_Alkyl->Method_Thermo Thermal Control

Caption: Decision tree for selecting alkylation conditions. Note that for N1-arylation, Copper catalysis is superior to SNAr approaches due to the 4-fluoro deactivation.

Detailed Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Best for: Primary alkyl halides where N1 is strictly required.

The Logic: This method utilizes a strong base (NaH) in a solvent (THF) that promotes tight ion-pairing. The sodium cation coordinates between N2 and the leaving group, shielding N2 and directing the electrophile to N1. Heat is applied to permit the equilibration of any kinetically formed N2 product back to the thermodynamically stable N1 form.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF (0.1 M concentration relative to substrate).

  • Addition: Add 4-fluoroindazole (1.0 equiv) at 0°C. Stir for 30 min. Note: Evolution of H₂ gas will occur.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • The Critical Step: Warm to Room Temperature. If TLC shows N2/N1 mixture, heat to reflux (66°C) for 4-12 hours.

    • Why? The 4-F steric barrier increases the activation energy for N1 alkylation. Heat overcomes this barrier and allows thermodynamic equilibration.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Protocol B: N2-Selective Alkylation (Kinetic Control)

Best for: Rapid generation of N2 isomers.

The Logic: Uses a polar aprotic solvent (DMF) to solvate the cation (Cs⁺), creating a "naked" indazole anion. Without tight ion-pairing, the reaction is driven by the most accessible nucleophile. Due to the 4-fluoro repulsion at N1, N2 becomes the fastest reacting site.

  • Solvent System: Dissolve 4-fluoroindazole (1.0 equiv) in DMF or DMA (0.2 M).

  • Base: Add Cs₂CO₃ (2.0 equiv).

    • Why Cesium? The large radius of Cs⁺ minimizes coordination to N1, preventing any template effect that might favor N1.

  • Electrophile: Add alkyl halide (1.1 equiv) at 0°C or RT .

  • Reaction: Stir at RT. Do not heat.

    • Monitoring: Stop reaction immediately upon consumption of starting material to prevent equilibration to N1.

Protocol C: N1-Selective Arylation (Chan-Lam Coupling)

Best for: Introduction of Aryl/Heteroaryl groups.

The Logic: Direct SNAr is difficult with 4-fluoroindazoles. Chan-Lam coupling uses a Copper(II) oxidative cycle. HOMO analysis of indazole anions suggests that the N1 orbital coefficient remains significant enough for Copper coordination, often overriding the steric/electrostatic repulsion of the fluorine atom.[1]

  • Reagents: Combine 4-fluoroindazole (1.0 equiv), Arylboronic acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv) in DCM or DCE .

  • Base/Ligand: Add Pyridine (2.0 equiv).

  • Atmosphere: The reaction requires oxygen. Perform in an open vessel or with an O₂ balloon (if slow).

  • Additives: Addition of molecular sieves (4Å) is critical to prevent hydrolysis of the boronic acid.

  • Time: Stir at RT for 16–24h.

    • Note: This method typically yields high N1 selectivity (>10:1) because the mechanism involves a reductive elimination from a Cu(III) species coordinated to N1, rather than a simple backside attack.

Frequently Asked Questions (FAQ)

Q: Why can't I just use a protecting group to force N1 selectivity? A: You can, but it adds two synthetic steps. If you must, the THP (Tetrahydropyranyl) group is standard. However, installing THP on a 4-fluoroindazole will also face regioselectivity issues (favoring N2-THP). You would need to separate the isomers, crystallize the N1-THP, alkylate at N2 (to get a quaternary salt), and then deprotect. It is generally more efficient to optimize the direct alkylation using Protocol A.

Q: Does the "4-Fluoro Effect" apply to 5-, 6-, or 7-fluoroindazoles? A: No.

  • 5-F and 6-F: These are far enough from N1 that they exert minimal steric influence. They behave like unsubstituted indazoles (N1 favored).

  • 7-F: This is peri- to N2 . Consequently, 7-fluoroindazoles show extremely high N1 selectivity because the 7-F blocks the N2 site, reinforcing the natural thermodynamic preference.

Q: I see a "Semmler-Wolff" rearrangement mentioned in older literature. Is this relevant? A: Generally, no. That refers to the conversion of oximes to amides. However, you might be thinking of the thermal rearrangement of 2-alkylindazoles to 1-alkylindazoles. This is the mechanism behind Protocol A (Step 5). If you isolate pure N2-alkyl-4-fluoroindazole and heat it (often >200°C or with specific catalysts), it can rearrange to the N1 isomer, but yields are often poor due to the 4-F instability.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Context: Establishes the baseline thermodynamic preference for N1 and the use of NaH/THF for high N1 selectivity in substituted indazoles. URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry (2024). Context: Provides DFT calculations and experimental data on how chelation (Cs+ vs Na+) and solvent effects drive N1 vs N2 selectivity, specifically discussing the "tight ion pair" mechanism. URL:[Link]

  • QM Analyses of Regioselectivity in Chan-Lam Reaction. Source: WuXi Biology. Context: Discusses the HOMO analysis of indazole anions, showing significant orbital density at N1 allowing for selective Copper coupling despite steric factors. URL:[Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Source: Chemistry LibreTexts. Context: Fundamental grounding on the principles of kinetic (rate-driven) vs. thermodynamic (stability-driven) product formation, essential for understanding the N1/N2 equilibration. URL:[Link]

Sources

Solubility of 4-Fluoro-1H-indazole-3-carbonyl chloride in DCM vs THF

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-1H-indazole-3-carbonyl chloride

Executive Summary: The DCM vs. THF Dilemma

The solubility and stability of 4-Fluoro-1H-indazole-3-carbonyl chloride presents a classic trade-off in organic synthesis: Thermodynamic Solubility (THF) versus Kinetic Stability (DCM) .

  • Dichloromethane (DCM): The preferred solvent for stability. It is non-coordinating and easily dried. However, the polar indazole core and the potential for

    
     stacking (enhanced by the 4-fluoro substituent) can lead to poor solubility at high concentrations.
    
  • Tetrahydrofuran (THF): Offers superior solubility due to its ability to accept hydrogen bonds from the indazole

    
    . However, it poses severe risks:
    
    • Hygroscopicity: Wet THF causes rapid hydrolysis to the carboxylic acid.

    • Ring Opening: In the presence of strong Lewis acids (or generated HCl), acyl chlorides can occasionally cleave the THF ring.

    • Self-Acylation: Enhanced solubility and polarity can stabilize the transition state for intermolecular

      
      -acylation (dimerization).
      

Recommendation: Always attempt to dissolve in anhydrous DCM first. Use THF only if strictly necessary and under rigorous anhydrous conditions.

Decision Matrix: Solvent Selection

The following decision tree illustrates the logical workflow for solvent selection to minimize decomposition risks.

SolventSelection Start Start: Dissolution of 4-Fluoro-1H-indazole-3-carbonyl chloride TryDCM Attempt Dissolution in Anhydrous DCM (0.1 M) Start->TryDCM CheckSol Is it fully soluble? TryDCM->CheckSol Proceed Proceed with Reaction CheckSol->Proceed Yes HeatDCM Gently Heat (30°C) or Sonicate CheckSol->HeatDCM No (Cloudy/Precipitate) CheckSol2 Soluble now? HeatDCM->CheckSol2 CheckSol2->Proceed Yes SwitchTHF Switch to Anhydrous THF (Freshly Distilled/Dried) CheckSol2->SwitchTHF No AddScavenger CRITICAL: Add Non-Nucleophilic Base (e.g., 2,6-Lutidine) to scavenge HCl SwitchTHF->AddScavenger AddScavenger->Proceed

Figure 1: Solvent selection workflow prioritizing chemical stability over immediate solubility.

Technical Data Comparison
FeatureDichloromethane (DCM)Tetrahydrofuran (THF)Impact on Protocol
Solubility Moderate. Limited by polarity of indazole NH.High. Oxygen lone pairs H-bond with Indazole NH.THF dissolves faster, but DCM is safer.
Water Content Low (non-hygroscopic). Easy to dry over

.
High (hygroscopic). Hard to keep dry.Critical: THF requires molecular sieves (3Å) or distillation.
Reactivity Inert to acyl chlorides.Potential ring opening (rare but possible with Lewis acids).Avoid THF if Lewis acid catalysts are present.
Byproducts HCl gas escapes (low solubility).HCl dissolves/coordinates.[1]In THF, HCl stays in solution, catalyzing hydrolysis or salt formation.
Troubleshooting Guide
Issue 1: The solution turns cloudy immediately upon adding solvent.
  • Diagnosis: Hydrolysis. The acyl chloride (

    
    ) has reacted with residual water to form the carboxylic acid (
    
    
    
    ) and HCl. The carboxylic acid is often less soluble in DCM than the acid chloride.
  • Mechanism:

    
    
    
  • Solution:

    • Stop the experiment.

    • Check solvent water content (Karl Fischer titration if available).

    • Dry solvent over activated 3Å molecular sieves for 24 hours.

    • Self-Validating Step: Add a drop of oxalyl chloride to the solvent before adding your compound. If it fumes, the solvent is wet.

Issue 2: Solid precipitate forms after standing for 1 hour.
  • Diagnosis: Self-Acylation (Dimerization). The 1H-indazole nitrogen is nucleophilic. In the absence of an external electrophile, one molecule acylated the nitrogen of another.

  • Mechanism:

    
    
    
  • Solution:

    • Concentration Control: Do not store the acyl chloride in solution. Prepare it in situ and use immediately.

    • Protecting Groups: If this persists, consider protecting the N1-position (e.g., THP, Boc) before forming the acyl chloride [1].

Issue 3: "Fuming" observed in THF but not DCM.
  • Diagnosis: HCl Saturation. In DCM, HCl gas bubbles out. In THF, HCl coordinates with the ether oxygen (forming an oxonium species), keeping the acid in solution. This trapped acid can autocatalyze decomposition.

  • Solution:

    • Degas the THF with dry nitrogen/argon sparging.

    • Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge HCl without reacting with the acyl chloride.

Experimental Protocol: The "Anhydrous Dissolution" Standard

This protocol minimizes hydrolysis and self-reaction risks.

Reagents:

  • 4-Fluoro-1H-indazole-3-carbonyl chloride (Solid)

  • DCM (Anhydrous, <50 ppm water)

  • Argon or Nitrogen line

Step-by-Step:

  • Glassware Prep: Flame-dry a round-bottom flask under vacuum. Backfill with Argon. Repeat 3x.

  • Solvent Check: Verify DCM dryness. If unsure, pass through a short plug of activated alumina or store over 3Å sieves for 12 hours.

  • Addition: Add the solid acid chloride to the flask against a positive pressure of Argon.

  • Dissolution:

    • Add DCM via syringe.

    • Observation Point: The solution should be clear to pale yellow.

    • Troubleshooting: If particles float, sonicate for 30 seconds. Do not heat above 35°C.

  • Usage: Cannulate this solution directly into your reaction vessel. Do not store.

Mechanistic Visualization: Degradation Pathways

Understanding why the compound degrades helps in preventing it.

Degradation Compound 4-Fluoro-1H-indazole- 3-carbonyl chloride Hydrolysis Hydrolysis Compound->Hydrolysis + Water SelfRxn Self-Acylation (Dimerization) Compound->SelfRxn + Indazole NH (Base) Water Trace Water (Wet THF/DCM) Water->Hydrolysis Acid Carboxylic Acid (Precipitate) Hydrolysis->Acid HCl HCl Hydrolysis->HCl HCl->SelfRxn Catalyzes SelfRxn->HCl Dimer N-Acyl Dimer (Impurity) SelfRxn->Dimer

Figure 2: Primary degradation pathways. Note that HCl generated from hydrolysis can catalyze further self-acylation.

Frequently Asked Questions (FAQ)

Q: Can I store the acyl chloride in the freezer if dissolved in DCM? A: No. Even at -20°C, slow hydrolysis occurs if the septum is punctured. Furthermore, the solubility decreases with temperature, likely causing the compound to crash out. Always store as the dry solid under inert gas.

Q: Why not use DMF to improve solubility? A: DMF reacts violently with acyl chlorides to form the Vilsmeier-Haack reagent (


). While catalytic DMF is used to make the acid chloride, using it as a bulk solvent will consume your reagent [2].

Q: My compound has a 4-fluoro group. Does this change the handling compared to the non-fluorinated parent? A: Yes. The fluorine atom is electron-withdrawing. This increases the acidity of the N-H proton (


 drops), making the nitrogen more susceptible to deprotonation by weak bases. This increases the risk of self-acylation compared to the non-fluorinated indazole [3].
References
  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[2][3][4][5][6] Synth.2013 , 90, 182-195. Link (Demonstrates indazole handling and stability).

  • BenchChem. "A Comparative Guide to Acyl Chlorides in Organic Synthesis." BenchChem Technical Guides.Link (General reactivity of acyl chlorides with amide solvents).

  • National Institutes of Health (NIH). "Synthesis and Characterization of Novel Indazole Compounds." PubMed Central.Link (Discusses substituent effects on indazole acidity/reactivity).

  • Sigma-Aldrich. "1H-Indazole-3-carbonyl chloride Product Sheet." Link (Physical properties and safety data).

Sources

Technical Support Center: A Guide to Controlling Exotherms During 4-Fluoroindazole Acid Chloride Quenching

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals managing the synthesis and subsequent quenching of 4-fluoroindazole acid chloride. The focus is on understanding the chemical principles that govern exothermic events and implementing robust, safe, and reproducible laboratory procedures.

The Challenge: Understanding the Inherent Risks

4-Fluoro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized for its unique electronic and structural properties.[1] Its derivatization into the corresponding acid chloride creates a highly reactive intermediate, essential for forming amides, esters, and other functional groups.

However, this high reactivity is a double-edged sword. The quenching of any acid chloride is a highly exothermic process.[2][3] Without rigorous control, this heat generation can overwhelm the cooling capacity of the system, leading to a dangerous phenomenon known as thermal runaway.[4][5] A thermal runaway is a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates heat even faster.[2][4] This can result in violent boiling, over-pressurization of the vessel, and the release of corrosive hydrogen chloride (HCl) gas.[3][6] This guide is designed to equip you with the knowledge to prevent such events.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the quenching of 4-fluoroindazole acid chloride in a question-and-answer format, focusing on the underlying causality.

Q1: I'm observing a rapid, uncontrolled temperature increase during my quench. What is happening and what are my immediate and long-term actions?

A: You are likely experiencing the onset of thermal runaway.[2][4] This occurs when the rate of heat generation from the quenching reaction surpasses the rate of heat removal from your apparatus.

  • Immediate Actions (Prioritize Safety):

    • Halt Addition: Immediately stop adding the acid chloride solution to the quenching agent.

    • Maximize Cooling: Ensure your cooling bath is at its target temperature and has sufficient volume and surface contact with the reaction flask. Add more dry ice or ice as needed.

    • Add Inert Solvent: If possible and safe, add a pre-chilled, inert solvent (like toluene or heptane) to the quenching vessel. This acts as a heat sink, increasing the overall thermal mass of the system to absorb heat.[7][8]

    • Do NOT Seal the System: Ensure the vessel is open to an inert gas line (like nitrogen or argon) that is properly vented to a scrubber. Pressure buildup from boiling solvent and evolving HCl gas is a primary hazard.[9]

  • Long-Term Corrective Actions:

    • Re-evaluate Your Procedure: Your protocol is not robust enough for the current scale.

    • Reduce Addition Rate: The rate of heat generation is directly proportional to the rate of reagent addition. Use a syringe pump or an addition funnel for a slow, controlled addition.

    • Increase Dilution: Perform the quench at a lower concentration. More solvent provides a larger thermal buffer.

    • Enhance Cooling: Use a larger cooling bath or a cryo-cooler for more effective heat removal. Ensure efficient stirring to promote heat transfer to the vessel walls.

Q2: What are the safest and most effective quenching agents for 4-fluoroindazole acid chloride, and how do I choose?

A: The choice of quenching agent dictates the reaction products and, critically, the kinetic profile of the exotherm. The fundamental principle is to add the reactive acid chloride to the quenching agent, never the other way around.[10]

Quenching AgentReaction ProductProsConsRelative Exotherm
Isopropanol/Ethanol Corresponding EsterGenerally safe, moderate reaction rate, easy to control.[10][11]Introduces an ester byproduct that may need to be removed.Moderate
Methanol Methyl EsterEfficient and clean reaction.[10]More reactive than isopropanol/ethanol; requires greater caution.High
Water Carboxylic AcidInexpensive and effective.[10]Can be violent and difficult to control due to biphasic nature and high heat of reaction.[3][10]Very High
Aqueous NaHCO₃/Na₂CO₃ Carboxylic Acid (as salt)Neutralizes the acid chloride and the HCl byproduct simultaneously.[6]Vigorous gas (CO₂) evolution can cause foaming and pressure buildup; requires very slow addition and a large vessel.High

Recommendation: For maximum safety, especially when the reactivity is unknown, a sequential alcohol quench is advised. Begin by quenching with a less reactive alcohol like isopropanol.[11] Once the initial exotherm subsides, a more reactive alcohol like methanol can be added to ensure complete reaction, followed by water to hydrolyze any remaining traces.[7][11]

Q3: I'm scaling my synthesis from 1 gram to 50 grams. Why can't I just multiply all my reagent volumes by 50 for the quench?

A: This is a critical and common error that can lead to serious accidents. The ability to control an exotherm is governed by the ratio of heat generation (a function of volume) to heat removal (a function of surface area).

  • The Volume vs. Surface Area Problem: As you increase the scale of a reaction, the volume (and thus the potential for heat generation) increases by a cubic factor (V ∝ r³), while the surface area available for cooling only increases by a square factor (A ∝ r²).

  • Implications: This means a 50-fold increase in scale results in a much lower capacity for heat removal relative to the amount of heat being produced.[2] A procedure that was safe on a 1-gram scale can easily become a dangerous thermal runaway on a 50-gram scale.

  • Required Adjustments for Scale-Up:

    • Disproportionately Slower Addition: Your addition time must be increased by more than the scale-up factor.

    • Increased Dilution: Use a larger volume of solvent relative to the acid chloride.

    • Improved Engineering Controls: A simple ice bath may be insufficient. Consider a jacketed reactor with a circulating chiller for precise temperature control.

    • Calorimetry Studies: For significant scale-ups in a drug development setting, a reaction calorimetry study is often performed to precisely measure the heat of reaction and determine the required cooling duty.[12][13]

Q4: What are the primary gaseous byproducts of the quench, and how must they be handled?

A: The primary hazardous byproduct from quenching any acid chloride is hydrogen chloride (HCl) gas .[3][6] HCl is highly corrosive and toxic upon inhalation. If the acid chloride was prepared using oxalyl chloride, carbon monoxide (CO) and carbon dioxide (CO₂) will also have been generated during the formation step and may be present in the headspace.[14]

  • Mandatory Handling Procedures:

    • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[9][10]

    • Scrubbing: The exhaust from the reaction vessel (e.g., from a nitrogen bubbler) should be directed into a scrubber containing a basic solution (e.g., dilute sodium hydroxide) to neutralize the acidic HCl gas before it enters the fume hood exhaust.

    • Respiratory Protection: For spills or significant releases, respiratory protection with acid gas cartridges is necessary.[14]

Validated Experimental Protocols & Visual Workflows

The following protocols are designed with safety as the primary directive. They incorporate self-validating steps to ensure the reaction remains under control.

Protocol 1: High-Safety Sequential Alcohol Quench

This is the recommended method for initial trials or when unsure of the exact reactivity.

  • Preparation: In a separate flask appropriately sized for the quench volume (at least 3-4x the final volume), add isopropanol (approx. 10 mL per 1 g of starting carboxylic acid). Equip the flask with a magnetic stirrer, a temperature probe, and a nitrogen inlet.

  • Cooling: Place the quenching flask in a dry ice/acetone bath and cool the isopropanol to between -10°C and 0°C.

  • Acid Chloride Transfer: Dissolve the crude 4-fluoroindazole acid chloride in an anhydrous, inert solvent (e.g., Toluene or THF) in your reaction flask. Transfer this solution to an addition funnel or a syringe pump.

  • Controlled Addition: Begin adding the acid chloride solution dropwise to the cold, stirring isopropanol. Crucially, monitor the internal temperature. The temperature should not be allowed to rise above 5°C.

  • Self-Validation: If the temperature approaches 5°C, immediately stop the addition . Allow the mixture to cool back down before resuming at a significantly slower rate. This step is non-negotiable and ensures the reaction never runs away.

  • Secondary Quench: Once the addition is complete and the exotherm has subsided (temperature remains stable without climbing), slowly add methanol (approx. 2 mL per 1 g of starting acid) to quench any remaining, less reactive species.

  • Final Quench & Workup: After the exotherm from methanol addition ceases, slowly add water to hydrolyze any final traces. The mixture can then be warmed to room temperature and processed for extraction.

Diagram: Decision Workflow for Safe Quenching

This diagram outlines the critical decision points and safety checks for a controlled quenching process.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Quench Phase start Start: Have crude 4-fluoroindazole acid chloride ppe Verify Full PPE: - Flame-Resistant Lab Coat - Goggles & Face Shield - Chemical-Resistant Gloves start->ppe setup Setup Quench Vessel: - Adequate Size (3-4x Vol) - Stirrer, Temp Probe, N2 Inlet - In Fume Hood with Scrubber ppe->setup PPE Confirmed cooling Prepare & Cool Quench Agent (e.g., Isopropanol to < 0°C) setup->cooling add Begin SLOW, Dropwise Addition of Acid Chloride Solution cooling->add resume Resume at Slower Rate cooling->resume monitor Monitor Internal Temperature add->monitor check Temp > 5°C? monitor->check complete Addition Complete & Exotherm Subsided check->monitor No stop HALT ADDITION IMMEDIATELY check->stop Yes check->complete No, Addition Finished stop->cooling Allow to Cool resume->monitor final_quench Perform Secondary/Final Quench (e.g., Methanol, then Water) complete->final_quench workup Proceed to Workup final_quench->workup

Caption: Decision workflow for ensuring thermal control during quenching.

Frequently Asked Questions (FAQs)

  • Q: Can I just add my quenching agent (e.g., methanol) to the flask containing the crude acid chloride?

    • A: No. This is known as "reverse addition" and is extremely dangerous. It creates a temporary situation where there is a large excess of the highly reactive acid chloride with only a small amount of quenching agent, leading to a violent, localized, and uncontrollable exotherm. Always add the reactive species to the quenching agent.[10]

  • Q: What is the ideal temperature to maintain during the quench?

    • A: The initial temperature of the quenching solution should be as low as practical, typically between -10°C and 0°C. During the addition, the goal is to keep the temperature low and controlled, ideally not allowing it to rise more than 5-10°C from the starting point.

  • Q: My crude acid chloride solution is dark brown, not the expected pale yellow. Does this impact the quench?

    • A: Yes, it could. A dark color indicates the presence of impurities or degradation products. These unknown compounds could have their own reactive properties or act as catalysts, potentially altering the exotherm profile unpredictably. If you observe this, proceed with extreme caution: use a higher dilution and a slower addition rate than you otherwise would.

  • Q: What is the absolute minimum Personal Protective Equipment (PPE) required for this procedure?

    • A: The minimum required PPE includes a flame-resistant lab coat, chemical splash goggles and a full-face shield, and chemical-resistant gloves (a heavier type like butyl or neoprene is recommended over thin nitrile gloves).[3][10] All work must be done in a certified chemical fume hood.[9][14]

References

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
  • Quenching Reactive Substances. (2006). KGROUP.
  • Understanding Thermal Runaway: Causes and Prevention. Overmold Express.
  • Review on loss prevention of chemical reaction thermal runaway Principles and application. (2022). Journal of Loss Prevention in the Process Industries.
  • Chemical reaction hazards and the risk of thermal runaway INDG254. (2014). HSE.
  • Runaway Chemical Reactions: Causes and Prevention. (2024). zeal.
  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB.
  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. EPFL.
  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Nebraska-Lincoln.
  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety, Princeton University.
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.
  • A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires, IV. (2023). MDPI.
  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025). Wolfa.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC.
  • Calorimetry of Reactions in Solution. (2021). YouTube.
  • Chapter 12. Recent developments in calorimetry. (2002).
  • Acid Chlorides and Chloroform
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). PMC.

Sources

Validation & Comparative

Monitoring Acid Chloride Formation: The TLC Methanol Quench Method vs. Instrumental Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Reactive Intermediates

In organic synthesis and drug development, acyl chlorides (acid chlorides) are ubiquitous, highly reactive intermediates used to form amides, esters, and anhydrides. They are typically synthesized from carboxylic acids using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus oxychloride (POCl₃).

However, monitoring the complete conversion of a carboxylic acid to an acid chloride presents a significant analytical challenge. Direct analysis via Thin Layer Chromatography (TLC) routinely fails. Silica gel—the standard stationary phase for TLC—contains surface silanol groups (Si–OH) and adsorbed water [1]. Because acid chlorides are exceptionally electrophilic, they rapidly react with these nucleophilic sites on the TLC plate. This hydrolysis reverts the acid chloride back to the starting carboxylic acid during elution, resulting in severe streaking and "false negative" readings that suggest the reaction has not progressed [2].

To circumvent this, chemists must either rely on in situ instrumental techniques or utilize chemical derivatization methods, the most robust and accessible being the Methanol Quench Method [1].

Mechanistic Causality: The Methanol Quench

The principle behind the methanol quench is simple but highly effective: derivatize the unstable intermediate into a stable surrogate that can be easily analyzed.

By taking a small aliquot of the reaction mixture and introducing it to anhydrous methanol, the highly reactive acid chloride undergoes rapid alcoholysis to form a methyl ester. Unlike the acid chloride, the methyl ester is completely stable on acidic silica gel. Furthermore, because the methyl ester lacks the hydrogen-bonding hydroxyl group of the starting carboxylic acid, it is significantly less polar. On a normal-phase silica TLC plate, the newly formed methyl ester will elute with a much higher Retention Factor (


) than the starting material, providing a clear, binary visual indicator of reaction progress [1].

Workflow SM Carboxylic Acid (Starting Material) AC Acid Chloride (Reactive Intermediate) SM->AC SOCl₂ / (COCl)₂ Hydro Silica Gel Plate (Direct Spotting) AC->Hydro Direct Analysis MeOH Methanol Quench (Derivatization) AC->MeOH Aliquot + MeOH FalseNeg Hydrolysis to Acid (False Negative) Hydro->FalseNeg H₂O / Silanols Ester Methyl Ester (Stable Surrogate) MeOH->Ester Fast Alcoholysis Result Clear TLC Readout (High Rf) Ester->Result Elution

Figure 1: Mechanistic pathway comparing direct TLC spotting (failure) vs. the Methanol Quench method.

Standardized Protocol: TLC Methanol Quench

To ensure scientific integrity and prevent matrix effects from skewing results, the following protocol is designed as a self-validating system . The inclusion of a co-spot is mandatory to verify that the


 shift is genuine and not an artifact of the quenching solvent.
Materials Required:
  • Anhydrous Methanol (MeOH)

  • Triethylamine (Et₃N) - Optional, to neutralize HCl

  • Glass capillary tubes

  • Silica gel 60 F₂₅₄ TLC plates

  • Appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate)

Step-by-Step Methodology:
  • Preparation of the Quench Vial: In a 1-dram glass vial, add 0.5 mL of anhydrous methanol. (Expert Tip: For less reactive acid chlorides, adding 1 drop of Et₃N accelerates the esterification and neutralizes the HCl byproduct).

  • Aliquot Extraction: Using a clean glass capillary or micropipette, extract approximately 10–20 µL of the active reaction mixture.

  • Derivatization: Discharge the aliquot into the methanol vial. Swirl gently for 30–60 seconds. The conversion to the methyl ester is practically instantaneous at room temperature.

  • Plate Preparation: Mark three origins on the TLC plate:

    • Lane 1 (SM): Pure starting carboxylic acid (dissolved in an appropriate solvent).

    • Lane 2 (Co-spot): Spot the SM, let it dry, then spot the quenched reaction mixture directly on top.

    • Lane 3 (Rxn): The quenched reaction mixture (methyl ester).

  • Elution & Visualization: Develop the plate in the chosen solvent system. Visualize under 254 nm UV light or using a suitable stain (e.g., Phosphomolybdic acid or KMnO₄).

  • Interpretation: Complete conversion is confirmed when Lane 3 shows a single, high-

    
     spot (the ester) and zero trace of the low-
    
    
    
    starting material. The co-spot (Lane 2) guarantees that the two compounds are distinctly separable under the chosen conditions [3].

Comparative Guide: Methanol Quench vs. Instrumental Alternatives

While the TLC quench method is universally accessible, modern laboratories often rely on instrumental analysis for real-time or structural confirmation. Below is an objective comparison of the TLC method against Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance Comparison
Analytical MethodTime to ResultRelative CostPrimary Signal / IndicatorKey AdvantageLimitation
TLC (MeOH Quench) ~5 minutesVery Low

shift (Acid

Ester)
No specialized equipment needed; highly accessible.Qualitative; requires chemical derivatization.
IR Spectroscopy (ATR) ~2 minutesMediumC=O stretch shift [4]Direct observation of the acid chloride intermediate.Overlapping signals in highly functionalized molecules.
In Situ IR (ReactIR) Real-timeHighKinetic monitoring of C=OContinuous, non-destructive kinetic profiling.High capital expenditure; requires probe calibration.
¹H / ¹³C NMR ~30 minutesVery High¹³C Carbonyl shift (~175

170 ppm)
Absolute structural confirmation of the intermediate [5].Slow; requires complete removal of chlorinating agents to protect NMR probes.
Deep Dive: IR and NMR as Alternatives

Infrared (IR) Spectroscopy: IR is arguably the most powerful direct-measurement tool for this specific reaction. The conversion of a carboxylic acid to an acid chloride results in a dramatic and easily identifiable shift in the carbonyl (C=O) stretching frequency. Carboxylic acids typically absorb around 1700–1730 cm⁻¹ . Upon conversion to the acid chloride, the inductive electron-withdrawing effect of the chlorine atom strengthens the C=O bond, shifting the absorption significantly higher to 1780–1800 cm⁻¹ [4][5]. This allows for rapid, ex-situ ATR-IR verification without the need to quench the sample.

Nuclear Magnetic Resonance (NMR): While NMR provides definitive structural proof, it is highly impractical for routine monitoring of this reaction. Acid chlorides are moisture-sensitive, and residual reagents like SOCl₂ can severely damage the expensive internal components of an NMR probe. To use NMR, the chemist must pull an aliquot, evaporate all volatiles under high vacuum, and dissolve the residue in a dry deuterated solvent (e.g., CDCl₃) [5]. This process is time-consuming and introduces the risk of hydrolysis during sample prep.

DecisionMatrix Start Select Monitoring Method for Acid Chloride Formation TLC TLC (MeOH Quench) Start->TLC Need fast, low-cost visual confirmation IR IR Spectroscopy Start->IR Need direct, real-time structural data NMR NMR Spectroscopy Start->NMR Need absolute structural proof TLC_Step Derivatize to Methyl Ester Observe high Rf spot TLC->TLC_Step IR_Step Monitor C=O stretch Shift from 1710 to 1800 cm⁻¹ IR->IR_Step NMR_Step Evaporate all volatiles Analyze in dry CDCl₃ NMR->NMR_Step

Figure 2: Decision matrix for selecting the appropriate analytical method for acid chloride monitoring.

Conclusion

For the vast majority of synthetic workflows, the TLC Methanol Quench remains the gold standard for monitoring acid chloride formation. It elegantly bypasses the inherent incompatibility of reactive electrophiles with silica gel by utilizing a rapid, predictable derivatization step. While advanced instrumental techniques like IR and NMR offer direct observation and structural confirmation, they come with significant trade-offs in cost, time, and sample preparation vulnerability. By mastering the self-validating co-spot quench technique, researchers can ensure high-fidelity reaction monitoring with minimal resource expenditure.

References

  • Tang, X. T., & Moradi, M. (2019). What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. Retrieved March 1, 2026, from[Link]

  • Reddit r/chemhelp Community. (2024). Acid chloride TLC. Reddit. Retrieved March 1, 2026, from[Link]

  • University of Rochester Chemistry Department. How to Monitor by TLC. Retrieved March 1, 2026, from[Link]

  • University of Wisconsin-Madison Chemistry Department. CHEM 344 Lab Manual Appendix: IR and NMR Spectroscopy. Retrieved March 1, 2026, from[Link]

  • National Institutes of Health (NIH). (2010). Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine. PMC. Retrieved March 1, 2026, from[Link]

Comparative Analytical Guide: LC-MS/MS Profiling of Methyl 4-fluoro-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 4-fluoro-1H-indazole-3-carboxylate is a high-value pharmacophore scaffold, serving as a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and novel synthetic cannabinoids.

The analytical characterization of this molecule and its N-alkylated derivatives presents two distinct challenges that render standard HPLC-UV insufficient:

  • Regioisomerism: The indazole ring exhibits annular tautomerism (1H- vs. 2H-), leading to N1- and N2-alkylated isomers during synthesis.[1][2][3] These isomers often have identical UV spectra but vastly different biological activities.

  • The Fluorine Effect: The C4-fluorine atom withdraws electron density, lowering the pKa of the N-H bond and altering the lipophilicity (

    
    ), which complicates retention behavior on standard C18 columns.
    

This guide objectively compares analytical methodologies, establishing UHPLC-QTOF-MS as the superior approach for definitive profiling, while defining the limited utility of GC-MS and HPLC-UV.

Comparative Analysis Matrix

The following table summarizes the performance of three primary analytical techniques for this specific fluorinated indazole scaffold.

FeatureMethod A: UHPLC-QTOF-MS (Recommended)Method B: GC-MS (EI) Method C: HPLC-UV (PDA)
Primary Utility Trace impurity profiling, Regioisomer ID, Metabolite ID.Volatile impurity analysis, Residual solvent checks.Routine purity checks (QA/QC).
Regioisomer Specificity High. Distinguishes N1/N2 via retention time & MS/MS fragmentation kinetics.Low. Isomers often co-elute or thermally interconvert in the injector port.None. UV spectra of N1/N2 isomers are virtually identical (

nm).
Sample Prep Minimal (Dilute & Shoot).Complex. Requires derivatization (TMS) for the free N-H scaffold.Minimal.
Sensitivity (LOD) Sub-nanogram (pg/mL range).Nanogram (ng/mL).Microgram (

g/mL).
Structural Insight High. Accurate mass confirms elemental composition; MS/MS confirms F-substitution.Medium. Hard fragmentation (EI) destroys molecular ion often.Low. Retention time only.

Deep Dive: UHPLC-QTOF-MS Protocol

The Gold Standard for Indazole Profiling

This protocol is designed to separate the thermodynamically favored N1-isomer from the kinetically favored N2-isomer , a critical requirement for drug development.

Chromatographic Conditions (The "Fluorine" Adjustment)

Standard C18 columns often fail to separate fluorinated indazole regioisomers due to insufficient steric selectivity. We utilize a Phenyl-Hexyl stationary phase, which leverages


 interactions with the electron-deficient fluorinated ring.
  • Column: Poroshell 120 Phenyl-Hexyl,

    
     mm, 2.7 
    
    
    
    m (or equivalent).
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Note: Ammonium formate reduces peak tailing caused by the interaction of the basic indazole nitrogen with free silanols.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for fluorinated aromatics as it enhances the "fluorine effect" on selectivity.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear)
      
    • 8-10 min: 95% B (Wash)

Mass Spectrometry Parameters (ESI+)

The 4-fluoro substituent reduces the basicity of the N2 nitrogen, but ESI+ remains the most sensitive mode.

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V (Higher voltage needed to transmit the rigid fused ring system).

  • Collision Energy (CE): Ramp 10–40 eV.

Fragmentation Logic (Self-Validating Mechanism)

To confirm the structure of a derivative (e.g., Methyl 1-(4-fluorobenzyl)-4-fluoro-1H-indazole-3-carboxylate), look for these diagnostic transitions:

  • Precursor Ion:

    
    
    
  • Primary Loss: Loss of Methoxy group

    
    .
    
  • Secondary Loss: Loss of Carbonyl

    
    .
    
  • Diagnostic Indazole Core: Formation of the acylium-indazole ion.

  • Fluorine Check: The mass defect of fluorine is negative (-0.0016 Da). High-resolution MS (HRMS) must show the specific mass defect to confirm the presence of fluorine vs. hydrogen.

Visualizing the Analytical Logic

Diagram 1: Analytical Workflow for Regioisomer Determination

This workflow illustrates the decision tree for distinguishing N1 vs N2 alkylation products, the primary challenge with this scaffold.

IndazoleWorkflow Crude Crude Reaction Mixture (Methyl 4-fluoro-1H-indazole-3-carboxylate + Alkyl Halide) Sep UHPLC Separation (Phenyl-Hexyl Column) Crude->Sep Inject Peak1 Peak 1 (Early Eluter) Kinetic Product (N2-Isomer) Sep->Peak1 Low Ret. Time Peak2 Peak 2 (Late Eluter) Thermodynamic Product (N1-Isomer) Sep->Peak2 High Ret. Time MS1 MS/MS Spectrum (Peak 1) Diagnostic: High abundance [M-R]+ fragment (N2-substituent labile) Peak1->MS1 ESI+ Fragmentation MS2 MS/MS Spectrum (Peak 2) Diagnostic: Stable Molecular Ion (N1-substituent robust) Peak2->MS2 ESI+ Fragmentation Result Confirmed Structure Assignment MS1->Result MS2->Result

Caption: Workflow distinguishing N1 (thermodynamic) vs. N2 (kinetic) isomers based on elution order and fragmentation stability.

Diagram 2: Fragmentation Pathway (ESI+)

The following diagram details the specific mass transitions expected for the methyl ester core.

Fragmentation Parent Parent Ion [M+H]+ (Methyl Ester) Acylium Acylium Ion [M+H - OCH3]+ Parent->Acylium -31 Da (MeOH) Core Indazole Core [M+H - COOCH3]+ Parent->Core -59 Da (COOMe) Acylium->Core -28 Da (CO)

Caption: ESI+ fragmentation pathway showing sequential loss of the methyl ester functionality.

Experimental Validation Data (Simulated)

To validate the method, we compare the retention times of the core scaffold and its derivatives.

CompoundRetention Time (min)Observed m/z (

)
Key Fragment (m/z)
4-fluoro-1H-indazole-3-carboxylate (Core) 3.2195.0564163.03 (Acylium)
N2-Methyl Derivative (Impurity) 4.1209.0721194.04 (Loss of methyl radical)
N1-Methyl Derivative (Target) 4.8209.0721177.04 (Loss of methanol)

Interpretation: The N2-isomer typically elutes before the N1-isomer on Reverse Phase columns due to the higher polarity of the quinoid-like resonance structure of the 2H-indazole system [1].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the thermodynamic stability of N1 vs N2 isomers and their chromatographic separation.

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Toxicology. (2025).[4] Provides fragmentation data for indazole-3-carboxylates.

  • PubChem Compound Summary for 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. (2025). Used for physical property verification (pKa, logP).

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. Molecules. (2022). Comparative reference for ester fragmentation in fused ring systems.

Sources

Technical Comparison Guide: IR Characterization of Indazole-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the IR characterization of Indazole-3-carbonyl chloride , a critical intermediate in the synthesis of bioactive indazole derivatives (e.g., 5-HT3 antagonists like Granisetron).

Executive Summary & Spectroscopic Profile

Target Molecule: Indazole-3-carbonyl chloride (and its stable 1-methyl analog).[1][2] Primary Application: Acylating agent for the synthesis of indazole-3-carboxamides and esters. Critical IR Feature: The carbonyl (


) stretching frequency is the definitive marker for monitoring the conversion of the carboxylic acid precursor to the reactive acid chloride intermediate.
Comparative Spectroscopic Data

The following table synthesizes experimental data comparing the target acid chloride with its precursor, stable analogs, and standard references.

Compound ClassSpecific Molecule

Frequency (

)
Shift vs. AcidElectronic Driver
Target Product 1-Methyl-indazole-3-carbonyl chloride 1748 +40 to +60 Inductive effect of Cl (

) > Resonance (

)
PrecursorIndazole-3-carboxylic acid1687 – 1710ReferenceH-bonding (dimer) & Resonance
Ester AnalogEthyl indazole-3-carboxylate1735 – 1740+25 to +50Alkoxy inductive effect
Aromatic StdBenzoyl Chloride1770 – 1775N/ALess electron-rich ring system

Key Insight: The observed frequency of 1748 cm⁻¹ for the indazole acid chloride is notably lower than typical aromatic acid chlorides (e.g., benzoyl chloride at ~1774 cm⁻¹). This "red shift" is attributed to the strong electron-donating nature of the fused pyrazole ring, which pushes electron density into the carbonyl anti-bonding orbital (


), lowering the bond order despite the inductive withdrawal of the chlorine atom.

Theoretical Framework: The "Indazole Effect"

To interpret the IR spectrum correctly, researchers must understand the competition between Inductive Withdrawal and Resonance Donation .

  • Chlorine Substituent: The electronegative chlorine atom pulls electron density via the

    
    -bond (Inductive effect, 
    
    
    
    ), shortening the
    
    
    bond and increasing the frequency (typically
    
    
    for aliphatic acid chlorides).
  • Indazole Ring Conjugation: The indazole heterocycle is electron-rich. The lone pair on

    
     can delocalize through the ring to the 
    
    
    
    position.
    • Mechanism:[3][4][5]

      
      .
      
    • This strong resonance donation (

      
      ) competes with the chlorine's inductive pull, resulting in a lower frequency (
      
      
      
      ) compared to the benzene analog (
      
      
      ).
Diagram 1: Electronic Resonance Pathway

The following diagram illustrates the electron flow responsible for the frequency shift.

ResonanceEffect N1 N1 Nitrogen (Electron Donor) Ring Indazole u03c0-System (Conjugation Bridge) N1->Ring +M Effect C3 C3 Carbon Ring->C3 CO Carbonyl (C=O) Frequency Lowering C3->CO Increased Single Bond Character Cl Chloride (-Cl) Inductive Raising Cl->C3 -I Effect (Opposing)

Caption: Electronic push-pull mechanism in indazole-3-carbonyl chloride. The blue path represents resonance donation lowering the frequency; the red dashed line represents inductive withdrawal raising it.

Experimental Protocol: Synthesis & In-Situ Monitoring

Due to the instability of the 1H-indazole-3-carbonyl chloride (prone to intermolecular self-acylation or hydrolysis), it is often generated in situ or as the N-protected (e.g., 1-methyl) derivative.

Method A: Thionyl Chloride Activation (Standard)

This protocol ensures complete conversion while minimizing hydrolysis.

Reagents:

  • Indazole-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: Anhydrous Toluene or DCM (avoid nucleophilic solvents).

  • Catalyst: DMF (1-2 drops).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

    
     inlet.
    
  • Addition: Suspend the carboxylic acid in toluene. Add

    
     dropwise at room temperature.[6]
    
  • Catalysis: Add catalytic DMF. Note: Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur.[5]
  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.
    
  • Monitoring (Critical):

    • Take an aliquot, evaporate solvent under

      
       flow.
      
    • Acquire IR spectrum (neat oil or DCM film).

    • Target Signal: Disappearance of broad

      
       stretch (
      
      
      
      ) and shift of
      
      
      from
      
      
      to
      
      
      .
  • Isolation: Evaporate excess

    
     and toluene under reduced pressure. Re-dissolve the residue immediately in dry DCM for the subsequent coupling step.
    
Diagram 2: Synthesis & Monitoring Workflow

SynthesisWorkflow Start Start: Indazole-3-carboxylic Acid (Solid, Suspended) Reagent Add SOCl2 + cat. DMF (Reflux 2-3h) Start->Reagent Check In-Process Check (IR) Reagent->Check Decision Is C=O at ~1748 cmu207bu00b9? Check->Decision Decision->Reagent No (Incomplete) Product Product: Indazole-3-carbonyl Chloride (Unstable Intermediate) Decision->Product Yes NextStep Immediate Coupling (Amide/Ester Formation) Product->NextStep Dissolve in DCM

Caption: Operational workflow for generating and validating the acid chloride intermediate.

Troubleshooting & Handling

  • Hydrolysis Risk: The band at

    
     will rapidly disappear and revert to 
    
    
    
    if exposed to moisture. All IR cells must be essentially anhydrous (use NaCl or KBr plates stored in desiccators; avoid ZnSe if acidic residues persist).
  • N-Protection: If using 1H -indazole-3-carboxylic acid (unprotected), the resulting acid chloride is highly susceptible to polymerization. It is recommended to use 1-Methyl or 1-SEM protected precursors if the synthesis allows.

  • Differentiating Esters: If quenching with an alcohol to check conversion, the resulting ester will appear around

    
    , which is very close to the acid chloride (
    
    
    
    ). Direct measurement of the chloride is preferred over quenching for accurate monitoring.

References

  • V. Shevyrin et al. (2015).[7] Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. Link

  • Beecham Group PLC. (1986). European Patent EP0200444: Indazole derivatives and their use as 5-HT3 antagonists. (Describes the isolation and IR characterization of 1-methyl-indazole-3-carbonyl chloride at 1748 cm⁻¹). Link

  • G. N. Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Link

  • Organic Chemistry Portal. Synthesis of Indazoles. (General synthetic methodologies and functional group transformations). Link

  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning. (Standard reference for carbonyl frequency shifts and inductive/resonance effects).

Sources

A Comparative Guide to the Reactivity of 4-Fluoro vs. 5-Fluoro Indazole-3-Carbonyl Chloride for Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in the drug discovery process, with the synthesis of indazole-3-carboxamides being a common and crucial transformation. This is typically achieved through the acylation of amines with highly reactive indazole-3-carbonyl chlorides. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2]

This guide provides an in-depth comparison of the reactivity of two key fluorinated building blocks: 4-fluoroindazole-3-carbonyl chloride and 5-fluoroindazole-3-carbonyl chloride. While direct, side-by-side quantitative kinetic data for these specific isomers is not extensively documented in peer-reviewed literature, a robust understanding of their relative reactivity can be derived from fundamental principles of physical organic chemistry. This comparison will empower researchers to make informed decisions in the selection of reagents and the design of synthetic routes.

The Decisive Role of Fluorine's Electronic Effects

The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack. The net electronic effect of a substituent on the indazole ring is a delicate balance of its inductive and resonance (mesomeric) effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect through the sigma bond framework. This effect deactivates the aromatic ring by pulling electron density away from it.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions relative to the substituent.

For halogens, the inductive effect (-I) generally outweighs the resonance effect (+M), leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the interplay of these effects from different positions on the indazole ring leads to distinct electronic environments at the C3 position, thereby influencing the reactivity of the C3-carbonyl chloride.

Positional Isomerism: A Tale of Two Electronic Environments

The positioning of the fluorine atom at either the 4- or 5-position of the indazole ring results in a significant difference in the electronic character of the C3 position, and by extension, the electrophilicity of the carbonyl chloride.

The 4-Fluoro Isomer: Enhanced Reactivity

A fluorine atom at the 4-position is expected to render the 4-fluoroindazole-3-carbonyl chloride more reactive than its 5-fluoro counterpart. This heightened reactivity can be attributed to the following factors:

  • Proximity of the Inductive Effect: The strong electron-withdrawing inductive effect (-I) of the fluorine at C4 is in closer proximity to the C3 position. This leads to a more significant withdrawal of electron density from the C3 carbon, making the attached carbonyl carbon more electrophilic.

  • Minimal Resonance Contribution at C3: The electron-donating resonance effect (+M) of the fluorine at C4 primarily increases electron density at the ortho (C5) and para (C7) positions. Its influence on the meta-like C3 position is minimal.

This combination of a strong, proximal inductive pull and negligible resonance donation at the site of the carbonyl group results in a more electron-deficient and, therefore, more reactive acyl chloride.

The 5-Fluoro Isomer: Attenuated Reactivity

Conversely, the 5-fluoroindazole-3-carbonyl chloride is anticipated to be less reactive than the 4-fluoro isomer due to:

  • Direct Resonance Donation: The fluorine atom at the 5-position is para to the C3-position (in a sense, through the heterocyclic system). This allows for direct delocalization of fluorine's lone pairs to the C3 position via resonance. This electron donation partially counteracts the electron-withdrawing inductive effect.

  • Distanced Inductive Effect: While still significant, the inductive effect of the fluorine at C5 is one bond further away from the C3 position compared to the 4-fluoro isomer, slightly diminishing its impact on the electrophilicity of the carbonyl carbon.

The direct resonance contribution to the C3 position from the 5-fluoro substituent increases the electron density at this position, making the carbonyl carbon less electrophilic and thus, the acyl chloride less reactive towards nucleophiles.

Summary of Predicted Reactivity

Feature4-Fluoroindazole-3-carbonyl chloride5-Fluoroindazole-3-carbonyl chloride
Predicted Reactivity Higher Lower
Dominant Electronic Effect at C3 Strong Inductive Effect (-I)Competing Inductive (-I) and Resonance (+M) Effects
Electrophilicity of Carbonyl Carbon More electrophilicLess electrophilic
Implications for Synthesis Faster reaction rates, potentially less selective with multifunctional nucleophiles. May require milder reaction conditions (e.g., lower temperatures).Slower reaction rates, may require more forcing conditions (e.g., higher temperatures, stronger base) to achieve comparable yields. Potentially more selective.

Experimental Design for a Comparative Reactivity Study

To empirically validate these theoretical predictions, a series of competition experiments or parallel kinetic monitoring experiments could be designed.

Experimental Protocol: Competitive Acylation
  • Reactant Preparation: Prepare equimolar solutions of 4-fluoroindazole-3-carbonyl chloride and 5-fluoroindazole-3-carbonyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Nucleophile Addition: To this mixture, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a primary or secondary amine (e.g., benzylamine or morpholine) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable technique such as ¹H NMR, ¹⁹F NMR, or LC-MS.

  • Product Ratio Analysis: After a set time, or upon consumption of the limiting reagent, quench the reaction and determine the ratio of the two resulting amide products (4-fluoro-N-benzylindazole-3-carboxamide vs. 5-fluoro-N-benzylindazole-3-carboxamide). A higher proportion of the 4-fluoro-substituted amide would confirm its greater reactivity.

Visualizing the Underlying Principles

Logical Flow of Reactivity Determination

G cluster_reactivity Factors Influencing Acyl Chloride Reactivity cluster_electronic_effects Electronic Effects of Fluorine cluster_isomers Positional Isomers cluster_conclusion Predicted Reactivity Electrophilicity Electrophilicity Inductive_Effect Inductive Effect (-I) (Electron Withdrawing) Electrophilicity->Inductive_Effect is increased by Resonance_Effect Resonance Effect (+M) (Electron Donating) Electrophilicity->Resonance_Effect is decreased by Isomer_4F 4-Fluoro Isomer Isomer_4F->Inductive_Effect Strong, proximal -I at C3 Isomer_4F->Resonance_Effect Minimal +M at C3 Reactivity_4F Higher Reactivity Isomer_4F->Reactivity_4F Isomer_5F 5-Fluoro Isomer Isomer_5F->Inductive_Effect Distanced -I at C3 Isomer_5F->Resonance_Effect Direct +M at C3 Reactivity_5F Lower Reactivity Isomer_5F->Reactivity_5F

Caption: The influence of fluorine's electronic effects on the reactivity of positional isomers.

General Experimental Workflow

G Start Start Prepare_Reagents Prepare Equimolar Solutions of 4-F and 5-F Acyl Chlorides Start->Prepare_Reagents Add_Nucleophile Add Sub-stoichiometric Amine and Base Prepare_Reagents->Add_Nucleophile Monitor_Reaction Monitor by NMR or LC-MS Add_Nucleophile->Monitor_Reaction Analyze_Products Determine Product Ratio Monitor_Reaction->Analyze_Products Conclusion Conclude Relative Reactivity Analyze_Products->Conclusion

Caption: A streamlined workflow for a competitive reactivity experiment.

Conclusion and Practical Implications

The selection between 4-fluoro and 5-fluoroindazole-3-carbonyl chloride should be a considered decision based on the specific requirements of the synthetic target and the nature of the nucleophile. For routine amide couplings with simple amines, the more reactive 4-fluoro isomer may offer the advantage of faster reaction times and milder conditions. However, when working with complex, multifunctional nucleophiles where selectivity is a concern, the less reactive 5-fluoro isomer might be the superior choice, allowing for greater control over the reaction outcome.

This guide provides a foundational understanding to aid in the rational design of synthetic strategies utilizing these valuable fluorinated building blocks. It is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • How 4-fluoroindole and 5- fluoroindole differ energetically?
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.
  • 4-Fluoroindazole | C7H5FN2 | CID 22477757. PubChem.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Electrophilicity and Nucleophilicity Scales at Different DFT Comput
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C
  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PMC.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
  • What defines electrophilicity in carbonyl compounds. PMC.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. ThaiJO.
  • Computational study on catalyst-free BCl3-promoted chloroboration of carbonyl compounds. RSC Publishing.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • 5-Fluoroindole | CAS Number 399-52-0. Ossila.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
  • α-Fluorination of carbonyls with nucleophilic fluorine. PubMed.
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transform

Sources

Characterization and Application of 4-Fluoro-1H-indazole-3-carbonyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Stereoelectronic Challenge

The 4-fluoro-1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and epigenetic modulators. The fluorine atom at the C4 position exerts a profound stereoelectronic effect: it lowers the pKa of the indazole N-H and restricts the conformation of the adjacent C3-amide bond via orthogonal dipole interactions, which is critical for target binding.

However, synthesizing these amides efficiently presents significant challenges. The electron-withdrawing nature of the 4-fluoro substituent deactivates the C3-carboxylic acid, making standard peptide coupling strategies sluggish. As a Senior Application Scientist, I frequently observe that relying on traditional coupling agents for this specific scaffold leads to stalled reactions and complex purification profiles. This guide objectively compares the generation and application of the highly reactive 4-fluoro-1H-indazole-3-carbonyl chloride intermediate against traditional carboxylic acid coupling methods, providing field-proven, self-validating protocols.

Causality & Rationale: Why Choose the Acid Chloride?

While coupling agents like HATU[1] or EDC/HOBt[2] are ubiquitous in medicinal chemistry, they often fail when reacting 4-fluoro-1H-indazole-3-carboxylic acid with sterically hindered or electron-deficient amines (e.g., substituted anilines or secondary cyclic amines).

  • Thermodynamic Drive: Conversion to the acid chloride via oxalyl chloride or thionyl chloride[3] creates a highly electrophilic carbonyl carbon. This bypasses the transient and often unstable active esters formed by HATU or EDC, driving the reaction to completion even with poor nucleophiles.

  • Atom Economy & Purification: Acid chloride couplings generate only HCl (easily scavenged by volatile bases like DIPEA) as a byproduct. In contrast, HATU generates tetramethylurea and HOBt derivatives, which frequently co-elute with the target API and require tedious reverse-phase chromatography to remove.

  • Cost at Scale: For late-stage drug development, oxalyl chloride is orders of magnitude cheaper than uronium-based coupling reagents like HATU.

Decision Matrix for Activation Strategies

DecisionTree Start Amine Nucleophilicity & Sterics? High Poor Nucleophile / High Hindrance Start->High Low Strong Nucleophile / Low Hindrance Start->Low Path1 Acid Chloride Route High->Path1 Path2 HATU / EDC Route Low->Path2

Decision matrix for selecting indazole-3-carboxylic acid activation strategies.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative data comparing the acid chloride intermediate against standard coupling alternatives for the synthesis of 4-fluoro-1H-indazole-3-carboxamides.

Metric4-Fluoro-1H-indazole-3-carbonyl chlorideParent Acid + HATU / DIPEA[1]Parent Acid + EDC / HOBt[2]
Yield (Hindered Amines) 85 - 95% 40 - 60%< 30%
Reaction Time 1 - 2 hours 12 - 24 hours24 - 48 hours
Atom Economy High (Cl leaving group)Low (Large uronium leaving group)Moderate
Primary Byproducts HCl (scavenged as amine salt)Tetramethylurea, HOAtUrea derivatives, HOBt
Purification Effort Low (Often simple aqueous wash)High (Requires column chromatography)Moderate (Aqueous washes often suffice)
Moisture Sensitivity High (Requires anhydrous conditions)LowLow

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . Because acid chlorides are highly moisture-sensitive, they cannot be directly characterized by standard aqueous LC-MS. We employ a methanol-quench strategy to validate the intermediate's formation before proceeding to the coupling step.

Workflow Visualization

Workflow A 4-Fluoro-1H-indazole-3-carboxylic acid B Oxalyl Chloride + DMF (cat.) A->B C 4-Fluoro-1H-indazole-3-carbonyl chloride B->C D Hindered Amine + DIPEA C->D E Target Indazole-3-carboxamide D->E

Workflow: Synthesis and application of 4-Fluoro-1H-indazole-3-carbonyl chloride.

Protocol 1: Synthesis and Characterization of the Acid Chloride

Causality Note: We utilize oxalyl chloride rather than thionyl chloride[3] for this specific fluorinated substrate. Oxalyl chloride allows the reaction to proceed at room temperature, preventing thermal degradation of the indazole core. N,N-Dimethylformamide (DMF) is added in catalytic amounts to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

Step-by-Step Methodology:

  • Preparation: Suspend 4-fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Activation: Dropwise, add oxalyl chloride (1.5 eq) at 0 °C. Observation: Effervescence (release of CO and CO2 gases) indicates the reaction is proceeding.

  • Maturation: Warm the reaction to room temperature and stir for 2 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-fluoro-1H-indazole-3-carbonyl chloride as a solid.

Self-Validation (Characterization Step):

  • The Problem: Injecting the acid chloride directly into an LC-MS will result in hydrolysis back to the starting carboxylic acid (M+H = 181), yielding a false negative for conversion.

  • The Solution: Take a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol containing 1 µL of triethylamine.

  • Analysis: Analyze the quenched sample via LC-MS. Successful formation of the acid chloride is confirmed by the exclusive presence of the methyl ester derivative (M+H = 195).

Protocol 2: Downstream Amide Coupling

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the acid chloride, while effectively scavenging the generated HCl to prevent the target amine from deactivating as a hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-fluoro-1H-indazole-3-carbonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DCM.

  • Amine Addition: In a separate flask, prepare a solution of the target amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous THF.

  • Coupling: Slowly add the acid chloride solution to the amine solution at 0 °C to control the exothermic reaction and prevent side-reactions (e.g., acylation of the indazole N1 position).

  • Completion: Stir at room temperature for 1 hour. Quench with saturated aqueous NaHCO3.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. The resulting product typically requires minimal purification compared to HATU/EDC routes.

References

  • Patent Application Publication: US 2015/0191434 A1 Source: Google Patents / Googleapis URL
  • Synthesis of 1-methyl-3-indazolylcarbonyl chloride Source: PrepChem URL:[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL:[Link]

Sources

Comparative Analysis: Thermal Properties of Fluorinated Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Comparison of Fluorinated Indazole Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the indazole-3-carboxylic acid scaffold is a critical pharmacophore, serving as a precursor for cannabinoid (CB1/CB2) agonists, 5-HT3 antagonists, and kinase inhibitors. The introduction of fluorine atoms onto the indazole core is a strategic modification used to modulate metabolic stability (blocking P450 oxidation), lipophilicity, and crystal packing forces.

This guide provides a technical comparison of the melting points (MP) of the parent 1H-indazole-3-carboxylic acid against its mono-fluorinated derivatives. Experimental data reveals that C5-fluorination significantly enhances thermal stability , raising the melting point by approximately 30°C compared to the non-fluorinated parent. This shift is attributed to altered electrostatic potential maps and enhanced


 stacking interactions in the crystal lattice.
Chemical Identity & Physicochemical Comparison

The following table synthesizes experimental melting point data with calculated physicochemical properties. Note the distinct elevation in melting point for the 5-fluoro derivative, a trend often observed when fluorine is placed at positions that reinforce the dipole moment of the heterocyclic core.

Compound NameStructure Ref.CAS NumberMol.[1][2][3][4] Weight ( g/mol )Melting Point (°C)Appearance
1H-Indazole-3-carboxylic acid Parent 4498-67-3162.15266 – 270 (dec.)Off-white crystalline powder
5-Fluoro-1H-indazole-3-carboxylic acid 5-F 1077-96-9180.14299 White to pale yellow solid
6-Fluoro-1H-indazole-3-carboxylic acid 6-F 129295-30-3180.14>250 (dec.)*Light yellow solid
4-Fluoro-1H-indazole-3-carboxylic acid 4-F N/A**180.14High melting solidOff-white solid

*Data for 6-F and 4-F acids is frequently reported as "decomposes >250°C" or is characterized in derivative forms (e.g., methyl esters) due to high lattice energy and poor solubility. *CAS numbers for specific isomers may vary by salt form or hydration state.

Experimental Methodologies

To ensure reproducibility, the following protocols outline the synthesis and characterization of the high-melting 5-fluoro derivative, serving as a benchmark for this class.

3.1. Synthesis of 5-Fluoro-1H-indazole-3-carboxylic Acid

Rationale: The most robust route utilizes the cyclization of fluorinated isatins, ensuring regioselectivity.

Protocol:

  • Starting Material: Suspend 5-fluoroisatin (1.0 eq) in water.

  • Base Hydrolysis: Add NaOH (1.1 eq) solution dropwise. The dark red suspension will dissolve.[5]

  • Diazotization: Cool the solution to 0°C. Add NaNO₂ (1.1 eq) followed by slow addition of dilute H₂SO₄, maintaining internal temperature <5°C.

  • Reduction/Cyclization: Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise.

  • Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from acetic acid or DMF/water to obtain pure 5-fluoro-1H-indazole-3-carboxylic acid .

3.2. Melting Point Determination (Capillary Method)

Standard operating procedure for high-melting organic solids.

  • Sample Prep: Dry the sample under vacuum at 60°C for 4 hours to remove solvates (critical for indazoles which can form hydrates).

  • Loading: Pack 2-3 mm of sample into a glass capillary tube.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 250°C.

    • Slow ramp (1°C/min ) from 250°C until melting.

  • Observation: Record the onset (liquid meniscus) and clear point. Note any darkening (decomposition).

Mechanistic Insight: The "Fluorine Effect" on Crystal Packing

The observed increase in melting point for the 5-fluoro derivative (299°C) compared to the parent (266°C) is not merely a mass effect. It is driven by Solid-State Electrostatics .

  • Polarity & Stacking: The C5 position in the indazole ring is electronically coupled to the N1-H donor. Fluorine at this position enhances the acidity of the N-H bond, strengthening intermolecular Hydrogen Bonding (N-H···O=C) in the dimer pairs.

  • C-F···H Interactions: Fluorine acts as a weak hydrogen bond acceptor. In the crystal lattice, C-F···H-C interactions contribute additional stabilizing energy (approx. 1-2 kcal/mol per interaction), tightening the packing network.

Visualizing the Synthesis & Property Logic

IndazoleLogic Isatin 5-Fluoroisatin (Precursor) Reaction Diazotization & Reductive Cyclization Isatin->Reaction NaOH, NaNO2, SnCl2 Product 5-Fluoro-1H-indazole- 3-carboxylic acid Reaction->Product H_Bond Enhanced N-H Acidity (Stronger Dimers) Product->H_Bond Stacking Dipole Alignment (Tighter Packing) Product->Stacking Result MP Increase (+30°C vs Parent) H_Bond->Result Stacking->Result

Figure 1: Synthetic pathway and physicochemical logic driving the thermal stability of the 5-fluoro derivative.

Application Note: Solubility & Formulation

For drug development professionals, the high melting point of the 5-fluoro derivative signals poor aqueous solubility .

  • Recommendation: Do not use the free acid for biological assays. Convert to the sodium salt or an ester prodrug (e.g., methyl/ethyl ester, MP ~133°C) to improve handling and bioavailability.

  • Purification: Due to its high insolubility, the 5-fluoro acid can be purified effectively by triturating crude reaction mixtures with hot methanol, which dissolves impurities while leaving the product as a solid.

References
  • Synthesis and Properties of Indazole-3-carboxylic Acid Derivatives. Chem-Impex International. (Data for CAS 4498-67-3).

  • 5-Fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9) Physicochemical Data. Sigma-Aldrich / Merck.

  • Crystal Structure and Packing of Fluorinated Indazoles. New Journal of Chemistry. (Discussion on supramolecular structure of fluorinated indazoles).

  • Indazole Derivatives as CB1 Receptor Agonists (Patent). Google Patents (WO2009106982A1). (Describes synthesis and isolation of 7-fluoro and 6-fluoro derivatives).

  • Comparative Boiling Point and Solubility Trends. Doc Brown's Chemistry. (General principles of carboxylic acid physical properties).

Sources

Safety Operating Guide

4-Fluoro-1H-indazole-3-carbonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Guide: Safe Disposal and Quenching of 4-Fluoro-1H-indazole-3-carbonyl chloride

Part 1: Executive Safety Summary

Immediate Hazard Warning: 4-Fluoro-1H-indazole-3-carbonyl chloride is a reactive acyl chloride. It reacts violently with water and moisture in the air to release Hydrogen Chloride (HCl) gas and the corresponding carboxylic acid.

  • Do NOT place this chemical directly into aqueous waste containers.[1]

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT autoclave (explosion risk due to HCl generation).

Operational Directive: All disposal must follow a "Dilute


 Cool 

Quench"
protocol. The objective is to chemically convert the reactive acyl chloride functionality into a stable ester or carboxylic acid salt before it enters the waste stream.

Part 2: Chemical Profile & Reactivity Analysis

Understanding the transformation is critical for safety. You are not disposing of the reagent; you are disposing of its neutralized derivatives.

FeatureParent Reagent (4-Fluoro-1H-indazole-3-carbonyl chloride)Hydrolysis Product (4-Fluoro-1H-indazole-3-carboxylic acid)
Reactivity High: Electrophilic; reacts with nucleophiles (

, alcohols, amines).
Low: Stable organic acid; may precipitate in water.
Byproducts Generates HCl gas (toxic, corrosive) upon hydrolysis.Generates salts (e.g., NaCl) upon neutralization.
Physical State Solid (typically off-white/yellow powder).Solid precipitate or soluble salt (depending on pH).
Primary Hazard Chemical Burns, Pulmonary Edema (HCl inhalation).Irritant; Pharmacological activity (kinase inhibition potential).

Part 3: Preparation & PPE

Before initiating the quenching protocol, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

Engineering Controls:

  • Chemical Fume Hood: Mandatory.[4] Sash at working height.

  • Blast Shield: Recommended if quenching >5g of material.

PPE Checklist:

  • Respiratory: If fume hood containment is compromised, use a full-face respirator with Acid Gas (E) cartridges.

  • Hands: Double gloving recommended. Nitrile (0.11mm) is generally sufficient for incidental splash, but Silver Shield/Laminate gloves are required for prolonged handling of the concentrated solution.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for reactive liquids).

Part 4: The Quenching Protocol (Step-by-Step)

This protocol utilizes an alkaline hydrolysis method. This is preferred over alcohololysis (adding to methanol) for this specific compound because it prevents the formation of volatile alkyl esters, instead trapping the compound as a non-volatile carboxylate salt.

Reagents Required:
  • Inert Solvent: Dichloromethane (DCM) or Toluene.[5]

  • Neutralizing Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
    • Note:

      
       is gentler but produces massive amounts of 
      
      
      
      foam.
      
      
      produces no gas but generates significant heat. Recommendation: Use 10% NaOH with strict ice cooling.
  • Ice Bath.

Procedure:

Step 1: Solvation (The "Dilute" Phase)

  • Never add the solid acid chloride directly to water.[4]

  • Dissolve the waste 4-Fluoro-1H-indazole-3-carbonyl chloride in an inert solvent (DCM is preferred for solubility).

  • Ratio: Use at least 10 mL of solvent per 1 gram of acid chloride.

Step 2: Thermal Control (The "Cool" Phase)

  • Place the flask containing the dissolved acid chloride into an ice/water bath.[5]

  • Allow the solution to cool to <5°C.

  • Set up a separate flask containing your basic solution (e.g., 10% NaOH), also cooled in an ice bath.

Step 3: Controlled Addition (The "Quench" Phase)

  • Slowly add the acid chloride solution into the cooled basic solution.

  • Why this order? Adding the acid chloride to the base ensures the base is always in excess, neutralizing HCl immediately as it forms.

  • Agitation: Stir continuously.

  • Observation: Watch for temperature spikes. If using Bicarbonate, watch for foaming (

    
    ).[4]
    

Step 4: Verification

  • After addition is complete, remove the ice bath and allow to warm to room temperature.

  • Check pH.[1][4][6] It should remain basic (pH > 9). If acidic, add more base.[4]

  • Stir for an additional 30 minutes to ensure the hydrolysis of the bulky indazole ring substituent is complete.

Part 5: Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of this compound, distinguishing between solid waste and solution waste.

DisposalWorkflow Start Waste: 4-Fluoro-1H-indazole-3-carbonyl chloride StateCheck Physical State? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid LiquidPath Reaction Solution StateCheck->LiquidPath Solution Dissolve Step 1: Dissolve in Inert Solvent (DCM or Toluene) SolidPath->Dissolve SolventCheck Is Solvent Water-Miscible? LiquidPath->SolventCheck Cool Step 2: Cool to 0°C (Ice Bath) Dissolve->Cool Dilute Dilute with Inert Solvent SolventCheck->Dilute No (e.g. pure reagent) SolventCheck->Cool Yes (already dissolved) Dilute->Cool Quench Step 3: SLOW Addition to 10% NaOH or Sat. NaHCO3 Cool->Quench GasWarning WARNING: CO2 Evolution if using Bicarbonate Quench->GasWarning Verify Step 4: Check pH (Must be >9) Quench->Verify Segregate Step 5: Segregate Layers Verify->Segregate OrgWaste Organic Layer: Halogenated Waste Segregate->OrgWaste AqWaste Aqueous Layer: Basic Aqueous Waste Segregate->AqWaste

Caption: Operational decision tree for the safe quenching and segregation of indazole-carbonyl chloride waste.

Part 6: Waste Stream Management

Once quenched, the material is no longer water-reactive, but it remains a chemical hazard.

1. Segregation:

  • Organic Phase (if DCM used): Dispose of in Halogenated Organic Waste .

    • Label: "Contains Dichloromethane, 4-Fluoro-1H-indazole-3-carboxylic acid."

  • Aqueous Phase: Dispose of in Basic Aqueous Waste .

    • Label: "Aqueous Sodium Hydroxide, Trace Organics, pH > 9."

2. Container Compatibility:

  • Use High-Density Polyethylene (HDPE) or Glass containers.

  • Vented Caps: If Sodium Bicarbonate was used, use a vented cap for the first 24 hours to prevent pressure buildup from residual

    
     off-gassing.
    

3. Spill Contingency:

  • Small Spill (<10 mL): Cover with solid Sodium Bicarbonate or Vermiculite. Scoop into a waste pail.

  • Large Spill: Evacuate area due to HCl vapors. Contact EHS immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • BenchChem. (2025).[4][6] Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals. (Used as a proxy for generic acyl chloride hydrolysis protocols).

  • Western Carolina University. (2025). Standard Operating Procedure for the use of Acetyl Chloride.

  • Merck (MilliporeSigma). (2025).[7] Safety Data Sheet: 4-Fluoro-1H-indazole-3-carbonyl chloride.

    • (Note: Direct deep links to SDS often expire; search CAS 341-23-1 or similar derivatives on the Sigma site for current revision).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Fluoro-1H-indazole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among these, 4-Fluoro-1H-indazole-3-carbonyl chloride stands as a key intermediate, valued for its role in creating a new generation of therapeutic agents. However, its utility is matched by its hazardous nature. As an acyl chloride, it is inherently reactive and corrosive. This guide provides essential, in-depth safety protocols for handling this compound, ensuring the well-being of the researchers dedicated to innovation.

Understanding the Risks: The Chemical Profile of 4-Fluoro-1H-indazole-3-carbonyl Chloride

4-Fluoro-1H-indazole-3-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Like other acyl chlorides, it reacts violently with water, including moisture in the air, to produce hydrochloric acid (HCl) gas, which is also corrosive and can cause respiratory irritation.[1][3][4] Inhalation of its vapors or dust can be harmful.[5][6] Therefore, stringent adherence to safety protocols is not merely a recommendation but a critical necessity.

Core Protective Measures: Your First Line of Defense

When handling 4-Fluoro-1H-indazole-3-carbonyl chloride, a comprehensive personal protective equipment (PPE) strategy is paramount. The following sections detail the essential PPE and the rationale behind their use.

Engineering Controls: Containing the Hazard

All work with 4-Fluoro-1H-indazole-3-carbonyl chloride must be conducted within a certified chemical fume hood.[7][8][9] This primary containment measure is designed to capture and exhaust harmful vapors and dust, providing a critical barrier between the researcher and the chemical.[8] The sash of the fume hood should be kept as low as possible to maximize protection.[8]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving 4-Fluoro-1H-indazole-3-carbonyl chloride.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield[8][10]Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Flame-resistant lab coat[7]Not typically required if performed in a fume hood
Chemical reactions and work-up Chemical splash goggles and a face shield[8][10]Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Flame-resistant lab coat and a chemical-resistant apron[7][11]Not typically required if performed in a fume hood
Transferring and handling Chemical splash goggles and a face shield[8][10]Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Flame-resistant lab coat[7]Not typically required if performed in a fume hood
Spill cleanup Chemical splash goggles and a face shield[8][10]Heavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with an appropriate cartridge for acid gases and organic vapors[10]

Given the severe eye damage this chemical can cause, robust eye and face protection is mandatory.[1][2][3]

  • Chemical splash goggles are essential to protect against splashes and fumes.[7][11]

  • A face shield , worn in conjunction with goggles, provides an additional layer of protection for the entire face.[8][10] Standard safety glasses are not sufficient.

The appropriate gloves must be selected to prevent skin contact.

  • Chemical-resistant gloves are required. Materials such as Butyl rubber or Viton® are recommended for handling corrosive chemicals and acyl chlorides. Nitrile gloves may offer limited protection for incidental contact but should not be used for prolonged handling.[12]

  • Double gloving is a good practice to enhance protection, especially during procedures with a higher risk of splashes.

  • Inspect gloves for any signs of degradation or perforation before each use.[7]

  • A flame-resistant lab coat should be worn at all times in the laboratory.[7]

  • For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.[11]

  • Closed-toe shoes are mandatory; open-toed footwear is strictly prohibited.[7]

In most cases, working within a properly functioning chemical fume hood will provide adequate respiratory protection.[10] However, in situations such as a large spill or a failure of the ventilation system, respiratory protection will be necessary.

  • An air-purifying respirator with a combination cartridge for acid gases and organic vapors should be available and personnel must be properly fit-tested and trained in its use.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Operational Workflow

A systematic approach to handling 4-Fluoro-1H-indazole-3-carbonyl chloride is crucial for safety.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Prep_Materials Gather All Necessary Materials Prep_FumeHood->Prep_Materials Prep_Emergency Ensure Emergency Equipment is Accessible Prep_Materials->Prep_Emergency Handling_Weigh Weigh Chemical in Fume Hood Prep_Emergency->Handling_Weigh Handling_Reaction Perform Reaction Under Inert Atmosphere Handling_Weigh->Handling_Reaction Handling_Quench Carefully Quench Reaction Handling_Reaction->Handling_Quench Cleanup_Decontaminate Decontaminate Glassware Handling_Quench->Cleanup_Decontaminate Cleanup_Dispose Dispose of Waste in Designated Containers Cleanup_Decontaminate->Cleanup_Dispose Cleanup_RemovePPE Remove and Dispose of Contaminated PPE Cleanup_Dispose->Cleanup_RemovePPE Cleanup_Wash Wash Hands Thoroughly Cleanup_RemovePPE->Cleanup_Wash

Caption: A logical workflow for the safe handling of 4-Fluoro-1H-indazole-3-carbonyl chloride.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[1][9] Rinse the mouth with water and give a small amount of water to drink. Seek immediate medical attention.[9]

  • Spill: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[13] For larger spills, evacuate the area and contact the emergency response team.[9]

Disposal Plan: Responsible Waste Management

All waste containing 4-Fluoro-1H-indazole-3-carbonyl chloride must be treated as hazardous waste.

  • Solid Waste: Contaminated solid materials, including absorbent materials from spills, and contaminated PPE, should be placed in a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Liquid Waste: Unused or waste solutions of the chemical should be collected in a designated, labeled, and sealed container.

  • Decontamination: All glassware and equipment that has come into contact with the chemical must be thoroughly decontaminated before being removed from the fume hood. This can be done by carefully rinsing with a suitable organic solvent, followed by a neutralizing solution (e.g., a weak base like sodium bicarbonate), and then water.[15]

Conclusion: A Culture of Safety

The responsible use of 4-Fluoro-1H-indazole-3-carbonyl chloride is fundamental to advancing scientific discovery without compromising safety. By understanding the inherent risks and diligently applying the protective measures outlined in this guide, researchers can create a secure environment for innovation. This commitment to safety not only protects individuals but also fosters a culture of excellence and responsibility within the scientific community.

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]

  • How To Handle Corrosive Chemicals. (2024, June 5). Safety-Labels.co.uk. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Safety and Health Topics. Retrieved from [Link]

  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved from [Link]

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]

  • Acetyl Chloride - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific. Retrieved from [Link]

  • Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH&Co.KG. Retrieved from [Link]

  • ACETYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Acetyl chloride. (2024, January 8). Sciencemadness Wiki. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. Retrieved from [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (2018, May). Inchem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.